molecular formula C33H54N8O12 B1450722 H-Lys-Glu-Thr-Tyr-Ser-Lys-OH CAS No. 27863-06-5

H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Cat. No.: B1450722
CAS No.: 27863-06-5
M. Wt: 754.8 g/mol
InChI Key: FBQKNUMAUTVRIZ-XPVWPDISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-Glu-Thr-Tyr-Ser-Lys-OH is a synthetic linear peptide with the sequence H-KETYSK-OH, consisting of six amino acids with a molecular formula of C33H54N8O12 and a molecular weight of 754.84 g/mol . This research-grade compound is provided as a lyophilized powder with a high purity of 96.7% as determined by HPLC analysis . The peptide's theoretical pI is 9.63, and it features a Grand Average of Hydropathy (GRAVY) score of -2.35, indicating its hydrophilic nature and likely strong solubility in aqueous solutions . The presence of a tyrosine (Tyr, Y) residue in the sequence confers an extinction coefficient of 1280 M⁻¹cm⁻¹, allowing for convenient quantification and handling via UV spectroscopy . Peptides of this nature serve as critical tools in biochemical research for studying protein-protein interactions, epitope mapping, and as potential immunogens. Strict handling protocols are required; the lyophilized powder must be stored at or below -20°C to ensure long-term stability . This product is designated "For Research Use Only" and is not intended for human, diagnostic, or therapeutic applications. Researchers should account for the presence of trifluoroacetic acid (TFA) salt from the purification process, which can influence the net peptide weight and solubility characteristics .

Properties

CAS No.

27863-06-5

Molecular Formula

C33H54N8O12

Molecular Weight

754.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H54N8O12/c1-18(43)27(41-29(48)22(12-13-26(45)46)37-28(47)21(36)6-2-4-14-34)32(51)39-24(16-19-8-10-20(44)11-9-19)30(49)40-25(17-42)31(50)38-23(33(52)53)7-3-5-15-35/h8-11,18,21-25,27,42-44H,2-7,12-17,34-36H2,1H3,(H,37,47)(H,38,50)(H,39,51)(H,40,49)(H,41,48)(H,45,46)(H,52,53)/t18-,21+,22+,23+,24+,25+,27+/m1/s1

InChI Key

FBQKNUMAUTVRIZ-XPVWPDISSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O

sequence

KETYSK

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of the Hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical calculation and significance of its molecular weight and isoelectric point. Understanding these core parameters is critical for a range of applications, including but not limited to, peptide synthesis and purification, mass spectrometry analysis, formulation development, and the design of peptide-based therapeutics. The methodologies outlined herein offer a robust framework for the characterization of synthetic peptides.

Determination of Molecular Weight

The molecular weight of a peptide is a foundational parameter, essential for accurate quantification, stoichiometric calculations in biological assays, and for the unambiguous identification of the molecule via mass spectrometry. The theoretical molecular weight is calculated by summing the molecular weights of the individual amino acid residues and subtracting the molecular weight of the water molecules that are eliminated during the formation of the peptide bonds.

Methodology for Molecular Weight Calculation

The calculation of the average molecular weight for H-Lys-Glu-Thr-Tyr-Ser-Lys-OH follows a systematic, step-by-step process:

  • Identify Constituent Amino Acids: The hexapeptide is composed of the following amino acids in sequence: Lysine (Lys), Glutamic Acid (Glu), Threonine (Thr), Tyrosine (Tyr), Serine (Ser), and Lysine (Lys).

  • Summation of Individual Amino Acid Molecular Weights: The molecular weight of each individual amino acid is first obtained.

  • Account for Water Loss During Peptide Bond Formation: For a linear peptide of 'n' amino acids, (n-1) peptide bonds are formed. The formation of each peptide bond involves the removal of one molecule of water (H₂O).

  • Final Calculation: The total molecular weight of the peptide is the sum of the molecular weights of its constituent amino acids minus the total molecular weight of the water molecules lost.

The formula for this calculation is:

Molecular Weight of Peptide = Σ (Molecular Weight of each Amino Acid) - (n-1) * (Molecular Weight of H₂O)

Where 'n' is the number of amino acids in the peptide.

Calculated Molecular Weight

The molecular weights of the individual amino acids are presented in the table below:

Amino Acid3-Letter Code1-Letter CodeMolecular Weight ( g/mol )
LysineLysK146.19[1]
Glutamic AcidGluE147.13[2][3][4][5][6]
ThreonineThrT119.12[7][8][9][10][11]
TyrosineTyrY181.19[12][13][14][15]
SerineSerS105.09[16][17][18][19]
LysineLysK146.19[1]

Calculation:

  • Sum of Amino Acid Molecular Weights: 146.19 + 147.13 + 119.12 + 181.19 + 105.09 + 146.19 = 844.91 g/mol

  • Number of Peptide Bonds (n-1): 6 - 1 = 5

  • Molecular Weight of Water (H₂O): 18.015 g/mol

  • Total Weight of Water Lost: 5 * 18.015 = 90.075 g/mol

  • Calculated Molecular Weight of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH: 844.91 - 90.075 = 754.835 g/mol

This calculated molecular weight is a critical parameter for subsequent experimental work.

Determination of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule, such as a peptide, carries no net electrical charge.[20] This property is of paramount importance as it influences the peptide's solubility, its behavior in ion-exchange chromatography, and its electrophoretic mobility. At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge.

Methodology for Isoelectric Point Calculation

The theoretical isoelectric point of a peptide is determined by the pKa values of its ionizable groups. For the peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH, the ionizable groups are:

  • The N-terminal α-amino group.

  • The C-terminal α-carboxyl group.

  • The side chains of the constituent amino acids that are ionizable within a typical pH range.

The step-by-step methodology is as follows:

  • Identify all Ionizable Groups: In this peptide, the ionizable groups are the N-terminus, the C-terminus, the ε-amino groups of the two Lysine residues, the γ-carboxyl group of the Glutamic Acid residue, and the phenolic hydroxyl group of the Tyrosine residue.

  • Assign pKa Values: Appropriate pKa values are assigned to each ionizable group. These values can be influenced by the local chemical environment within the peptide.

  • Determine the Charge at a Given pH: The charge of each ionizable group at a specific pH is determined based on its pKa.

  • Calculate the Net Charge of the Peptide: The net charge of the peptide at a given pH is the sum of the charges of all its ionizable groups.

  • Identify the Isoelectric Point: The pI is the pH at which the net charge of the peptide is zero. For a peptide with multiple ionizable groups, the pI can be estimated by averaging the pKa values of the two ionizable groups that bracket the pH at which the net charge is zero.

Calculated Isoelectric Point

The pKa values for the ionizable groups in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH are listed in the table below.

Ionizable GroupAmino AcidpKa Value
C-terminus-~3.1 - 3.3[21][22]
γ-carboxylGlutamic Acid~4.25[23]
Phenolic hydroxylTyrosine~10.07[24]
N-terminus-~7.7 - 8.0[21][25]
ε-aminoLysine~10.53[23]
ε-aminoLysine~10.53[23]

Step-wise Titration and Charge Determination:

To find the pI, we can consider the charge of the peptide at different pH ranges, starting from a very low pH where all ionizable groups are protonated.

  • At pH < 2: All groups are protonated. The net charge is (+1 from N-terminus) + (+1 from Lys side chain) + (+1 from the other Lys side chain) = +3.

  • As the pH increases past the pKa of the C-terminus (~3.2): The C-terminal carboxyl group deprotonates. The net charge becomes +2.

  • As the pH increases past the pKa of the Glutamic Acid side chain (~4.25): The side chain carboxyl group of glutamic acid deprotonates. The net charge becomes +1.

  • As the pH increases past the pKa of the N-terminus (~7.8): The N-terminal amino group deprotonates. The net charge becomes 0.

  • As the pH increases past the pKa of the Tyrosine side chain (~10.07): The phenolic hydroxyl group of tyrosine deprotonates. The net charge becomes -1.

  • As the pH increases past the pKa of the Lysine side chains (~10.53): The two lysine side chain amino groups deprotonate. The net charge becomes -3.

The isoelectric point is the pH at which the net charge is zero. This occurs between the deprotonation of the N-terminus and the deprotonation of the Tyrosine side chain. Therefore, the pI can be estimated by averaging the pKa values of these two groups.

Calculation:

  • pI ≈ (pKa of N-terminus + pKa of Tyrosine side chain) / 2

  • pI ≈ (7.8 + 10.07) / 2 = 8.935

Thus, the estimated isoelectric point of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH is approximately 8.94 .

Experimental Workflow and Visualization

The theoretical calculations detailed above provide a strong foundation for the practical characterization of the H-Lys-Glu-Thr-Tyr-Ser-Lys-OH peptide. The following diagram illustrates the logical workflow for both the computational and experimental determination of its physicochemical properties.

Peptide_Characterization_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification Peptide Sequence H-Lys-Glu-Thr-Tyr-Ser-Lys-OH Amino Acid Properties Individual Amino Acid Molecular Weights & pKa Values Peptide Sequence->Amino Acid Properties MW Calculation Molecular Weight Calculation Amino Acid Properties->MW Calculation pI Calculation Isoelectric Point Calculation Amino Acid Properties->pI Calculation Theoretical Data Theoretical MW & pI MW Calculation->Theoretical Data pI Calculation->Theoretical Data Experimental Data Experimental MW & pI Theoretical Data->Experimental Data Comparison & Validation Peptide Synthesis Peptide Synthesis & Purification Mass Spectrometry Mass Spectrometry (e.g., ESI-MS) Peptide Synthesis->Mass Spectrometry IEF Isoelectric Focusing (IEF) Peptide Synthesis->IEF Mass Spectrometry->Experimental Data IEF->Experimental Data

Caption: Workflow for the characterization of peptide physicochemical properties.

Summary of Physicochemical Properties

The calculated physicochemical properties of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH are summarized in the table below for quick reference.

PropertyCalculated Value
Molecular Formula C₃₄H₅₇N₉O₁₁
Average Molecular Weight 754.835 g/mol
Theoretical Isoelectric Point (pI) ~8.94

Conclusion

This technical guide has provided a detailed, first-principles approach to determining the molecular weight and isoelectric point of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH. The calculated molecular weight of 754.835 g/mol and an estimated isoelectric point of approximately 8.94 are critical data points for any research or development activities involving this peptide. The methodologies and workflows presented herein are broadly applicable for the characterization of other novel peptide sequences, underscoring the importance of a strong theoretical foundation in peptide science.

References

  • Laboratory Notes. (2022, June 29). Threonine [C4H9NO3] Molecular Weight Calculation. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • Biocompare. (n.d.). L-Glutamic acid. Retrieved from [Link]

  • Laboratory Notes. (2022, June 28). Lysine [C6H14N2O2] Molecular Weight Calculation. Retrieved from [Link]

  • Brainly. (2023, September 10). The pKa values for the three ionizable groups on tyrosine are as follows: - pKa (-COOH) = 2.2. Retrieved from [Link]

  • Wikipedia. (n.d.). Threonine. Retrieved from [Link]

  • WebQC.org. (n.d.). Tyrosine (C9H11NO3) molar mass. Retrieved from [Link]

  • WebQC.org. (n.d.). Threonine (C4H9NO3) molar mass. Retrieved from [Link]

  • NIST. (n.d.). Serine. Retrieved from [Link]

  • NIST. (n.d.). Tyrosine. Retrieved from [Link]

  • NIST. (n.d.). Threonine. Retrieved from [Link]

  • AK Lectures. (n.d.). Ionizable Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). L-Serine. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • Prepp. (2023, April 2). Following are the pKa's of the ionizable groups in lysine.... Retrieved from [Link]

  • Testbook. (2026, January 30). [Solved] Following are the pKa's of the ionizable groups in lysin. Retrieved from [Link]

  • NEET Coaching. (n.d.). The pK_(a) values of ionisable groups in lysine are 2.18, 8.95 and 10.79 respectively.... Retrieved from [Link]

  • NIST. (n.d.). dl-Lysine. Retrieved from [Link]

  • GROMACS forums. (2022, May 20). Protonation states of N and C terminal of the protein. Retrieved from [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (n.d.). L-Lysine Hcl. Retrieved from [Link]

  • Protein Science. (2005). A summary of the measured pK values of the ionizable groups in folded proteins. Retrieved from [Link]

  • Nucleic Acids Research. (2019, February 26). PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tyrosine (CAS 60-18-4). Retrieved from [Link]

  • Doubtnut. (2020, April 19). The pK_(a) values for the three ionizable groups X, Y and Z of glutamic acid are 4.3, 9.7. Retrieved from [Link]

  • Infinity Learn. (n.d.). The pKa values of ionisable groups in lysine are 2.18, 8.95 and 10.79 respectively.... Retrieved from [Link]

  • YouTube. (2025, March 28). Quick Trick for pKa and Amino Acid Charge at Specific pH Questions. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • Vedantu. (2024, July 1). The pKa values for the three ionizable groups X Y and class 11 chemistry CBSE. Retrieved from [Link]

  • Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide - Outline. Retrieved from [Link]

  • Reddit. (2022, September 20). What is the standard pKa value of the C and N termini of amino acids?. Retrieved from [Link]

  • Biochemistry. (n.d.). Enzyme ionizable groups. Retrieved from [Link]

  • Exam 3 Answer Key. (n.d.). Retrieved from [Link]

Sources

biological properties of Thymosin Beta-4 fragment 3-8 (KETYSK)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Properties of Thymosin Beta-4 Fragment 3-8 (KETYSK)

Abstract

Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide recognized as a primary regulator of actin sequestration and a potent mediator of tissue regeneration and repair.[1][2] Its biological activity is not solely dependent on the full-length protein; enzymatic cleavage yields smaller, bioactive fragments with distinct and often more targeted functions.[3][4] While fragments such as Ac-SDKP (Tβ4 1-4) and LKKTETQ (Tβ4 17-23) have been extensively studied for their anti-inflammatory and pro-angiogenic properties respectively, the specific roles of other fragments remain less characterized. This technical guide focuses on the hexapeptide fragment KETYSK (Tβ4 3-8), situated within the N-terminal domain of the parent molecule. Drawing from the known functions of overlapping N-terminal fragments, we will explore the hypothesized biological properties of KETYSK, delineate its potential mechanisms of action, and provide a comprehensive framework of experimental protocols for its synthesis, purification, and functional validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel Tβ4-derived peptides.

Molecular Context: Thymosin β4 and its Bioactive Fragments

Thymosin β4 is ubiquitously expressed in mammalian cells, with the notable exception of red blood cells.[5] Its most well-documented intracellular function is binding to G-actin monomers, thereby inhibiting their polymerization into F-actin filaments. This role is crucial for regulating cytoskeletal dynamics, which in turn influences cell motility, structure, and division.[6] Upon tissue injury, Tβ4 is released from cells like platelets and macrophages, where it acts as an extracellular signaling molecule to orchestrate complex repair processes.[7][8] These processes include promoting cell migration, stimulating the formation of new blood vessels (angiogenesis), inhibiting programmed cell death (apoptosis), and downregulating inflammatory pathways.[2][9]

Emerging research indicates that the diverse functions of Tβ4 are mediated by specific domains within its sequence. The full-length peptide can be enzymatically processed into smaller fragments, each possessing a unique subset of the parent molecule's activities.[3] This functional differentiation allows for more targeted biological responses.

Tβ4 Fragment Sequence Established Biological Properties
Tβ4 (1-4) Ac-SDKPPotent anti-inflammatory and anti-fibrotic effects; modulates NF-κB and TGF-β1 signaling.[3][4]
Tβ4 (1-15) Ac-SDKPDMAEIEKFDKSKCytoprotective and anti-apoptotic, particularly in neuronal and renal cells under stress.[3]
Tβ4 (17-23) LKKTETQPrimary actin-binding domain; promotes angiogenesis, wound repair, cell migration, and hair follicle regeneration.[3][4][10]
Tβ4 (40-43) KSPPutative roles in cytoskeletal and extracellular matrix (ECM) stability.[3]

The hexapeptide KETYSK (Lys-Glu-Thr-Tyr-Ser-Lys) constitutes residues 3-8 of Tβ4. Its position within the N-terminal 1-15 domain, which is known for cytoprotection and anti-apoptosis, suggests that KETYSK may contribute to these activities.[3] It partially overlaps with the anti-inflammatory Ac-SDKP fragment, hinting at a potential role in modulating inflammatory responses.

Hypothesized Mechanism of Action for KETYSK

Based on its sequence homology and position within the N-terminal region of Tβ4, we hypothesize that KETYSK primarily exerts anti-inflammatory and cytoprotective effects . The N-terminal fragments of Tβ4 are known to mitigate inflammation by suppressing key pro-inflammatory signaling pathways.[3] The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) cascade.

In an inflammatory state, stimuli like lipopolysaccharide (LPS) activate pathways that lead to the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). We propose that KETYSK, like its parent fragments, may interfere with this cascade, leading to a reduction in the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates IKK IKK Complex Signaling_Cascade->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_P P-IκB IkB_NFkB->IkB_P Degrades NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active NFkB_Nucleus NF-κB NFkB_Active->NFkB_Nucleus Translocates KETYSK KETYSK KETYSK->Signaling_Cascade Inhibits (Hypothesized) DNA DNA NFkB_Nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Hypothesized anti-inflammatory pathway of KETYSK.

Experimental Validation Framework

To validate the hypothesized biological properties of KETYSK, a systematic, multi-stage experimental approach is required. This framework ensures scientific rigor, starting from peptide generation and moving through a cascade of in vitro functional assays.

Peptide Synthesis and Purification Workflow

The first step is to obtain a highly pure and well-characterized sample of the KETYSK peptide.

Sources

Chemical Stability and Reactivity Profile of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) is a highly polar, hydrophilic sequence frequently utilized as a model substrate in enzymatic bioconjugation and protein oxidation studies. Its utility stems from its specific residue composition: the presence of a central Tyrosine (Tyr) residue flanked by charged and polar amino acids (Lys, Glu, Ser, Thr) makes it an ideal candidate for monitoring tyrosinase-mediated hydroxylation and subsequent oxidative cross-linking.

This technical guide analyzes the chemical stability of KETYSK in solution, focusing on its susceptibility to oxidative degradation, pH-dependent hydrolysis, and nucleophilic reactivity. It provides researchers with actionable protocols for maintaining peptide integrity and utilizing the sequence as a robust control in biochemical assays.

Physicochemical Characterization

Understanding the charge distribution and solubility profile of KETYSK is prerequisite to predicting its behavior in solution.

Structural Analysis
  • Sequence: Lys-Glu-Thr-Tyr-Ser-Lys[1][2][3][4][5][6][7][8]

  • Formula: C₃₃H₅₄N₈O₁₂

  • Molecular Weight: ~754.8 g/mol

Ionization and Solubility Profile

At physiological pH (7.4), KETYSK exhibits a net positive charge, contributing to its high aqueous solubility. The electrostatic environment significantly influences the reactivity of the central Tyrosine residue.

Residue / GroupApproximate pKaCharge at pH 7.4Impact on Stability
N-term (Lys) ~8.9+1Nucleophilic attack; susceptibility to aldehyde condensation.
Lys (Side Chain) ~10.5+1High pKa protects against non-enzymatic acylation at neutral pH.
Glu (Side Chain) ~4.2-1Provides electrostatic balance; potential salt bridge formation.
Tyr (Side Chain) ~10.1NeutralCritical Locus: Protonated phenol is stable; phenolate (pH >10) is oxidation-prone.
C-term (Lys) ~2.2-1-
Net Charge - ~+1 to +2 High Solubility; Low Aggregation Risk (in absence of oxidation).

Degradation Pathways and Chemical Stability[9]

The stability of KETYSK is governed by three primary mechanisms: Oxidative Instability (dominant), Nucleophilic Reactivity , and Hydrolytic Cleavage .

Oxidative Instability (The Tyrosine Vector)

The central Tyrosine (Y4) is the primary stability risk. While stable under inert conditions, Y4 is highly susceptible to oxidation catalyzed by metal ions (Cu²⁺), light, or enzymes (tyrosinase).

  • Mechanism: Tyrosine undergoes radical formation or enzymatic hydroxylation to form L-DOPA (3,4-dihydroxyphenylalanine).

  • Propagation: L-DOPA rapidly oxidizes to Dopaquinone , a highly reactive electrophile.

  • Termination (Aggregation): Dopaquinone reacts with nucleophiles (specifically the

    
    -amino groups of the flanking Lysine residues) to form intramolecular cyclizations or intermolecular cross-links (melanin-like aggregates).
    

Critical Insight: Research indicates that KETYSK is less reactive to certain tyrosinases (e.g., Agaricus bisporus tyrosinase) compared to hydrophobic sequences like KNFLDY. This is likely due to the electrostatic repulsion between the positively charged peptide and the enzyme surface, or steric hindrance from the bulky charged side chains [1, 2].

Nucleophilic Reactivity (Lysine)

The peptide contains two Lysine residues (K1, K6) and a free N-terminus.

  • Glycation: In the presence of reducing sugars (e.g., glucose in cell media), the primary amines will undergo Maillard reaction (glycation), forming Schiff bases and Amadori products.

  • Acylation: In synthetic workflows, these amines are potent nucleophiles. If the peptide is dissolved in buffers containing active esters (e.g., NHS-esters), rapid, non-specific labeling will occur.

Hydrolytic Stability
  • Acidic Conditions (pH < 3): The peptide bond is generally stable at low temperature. However, the Asp-Pro cleavage mechanism is absent here.

  • Alkaline Conditions (pH > 10): Serine (S5) and Threonine (T3) are susceptible to

    
    -elimination , leading to peptide bond cleavage or racemization. However, this is kinetically slow compared to oxidation.
    

Visualization of Signaling and Degradation Logic

The following diagram illustrates the critical oxidative pathway of KETYSK, highlighting the transition from a stable monomer to cross-linked aggregates via the Tyrosine-Dopaquinone axis.

KETYSK_Oxidation cluster_prevention Stabilization Strategy KETYSK Native KETYSK (Stable in Argon) DOPA L-DOPA Intermediate (Unstable) KETYSK->DOPA Hydroxylation (Slow) Reactive_Species Reactive Species (ROS / Tyrosinase / Cu2+) Reactive_Species->DOPA Quinone Dopaquinone (Electrophile) DOPA->Quinone Oxidation (Fast) Crosslink Intra/Inter-molecular Cross-linking Quinone->Crosslink Nucleophilic Attack (by Lysine -NH2) Aggregate Insoluble Aggregates (Melanin-like) Crosslink->Aggregate Polymerization Ascorbic Ascorbic Acid (Reducing Agent) Ascorbic->Quinone Reduces back to DOPA

Caption: Oxidative degradation pathway of KETYSK mediated by Tyrosine reactivity. Ascorbic acid can intercept the quinone intermediate.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol 4.1: Preparation of Stable Stock Solutions

Objective: Solubilize KETYSK while preventing auto-oxidation.

  • Lyophilized Storage: Store powder at -20°C under desiccant.

  • Solvent Choice: Use degassed ultrapure water or 10 mM Phosphate Buffer (pH 6.0–7.0). Avoid high pH (>8.[9]0) to minimize phenolate formation.

  • Concentration: Prepare at 1–5 mM.

  • Inert Atmosphere: Flush headspace with Argon or Nitrogen immediately after dissolution.

  • Validation: Measure absorbance at 280 nm (

    
     for Tyr). A shift in absorbance to 300–350 nm indicates DOPA/Quinone formation.
    
Protocol 4.2: Tyrosinase-Mediated Oxidation Assay

Objective: Use KETYSK as a substrate to measure tyrosinase activity or screen for oxidation inhibitors.

StepActionRationale (Causality)
1 Prepare Buffer A : 50 mM Sodium Phosphate, pH 6.5.pH 6.5 optimizes tyrosinase activity while maintaining peptide solubility.
2 Prepare Substrate : 1 mM KETYSK in Buffer A.Substrate concentration must be

to ensure zero-order kinetics initially.
3 Control Group : Add 100 µM Ascorbic Acid to one aliquot.Ascorbic acid reduces dopaquinone back to DOPA, preventing color change (Validation Step).
4 Initiation : Add Tyrosinase (e.g., 50 U/mL) to sample.Initiates hydroxylation of Tyr -> DOPA.
5 Monitoring : Track Absorbance at 475 nm (Dopachrome) over 30 mins.Appearance of orange/red pigment confirms oxidation.
6 Quantification : Compare slope of

.
KETYSK oxidation rate is typically lower than KNFLDY due to charge repulsion [1].
Protocol 4.3: HPLC Stability Check

Objective: Detect hydrolysis or aggregation products.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: 214 nm (peptide bond) and 280 nm (aromatic).

  • Pass Criteria: Single peak >95% area. New peaks with higher retention time usually indicate oxidation dimers (dityrosine) or aggregates.

Comparative Reactivity Data

The following table synthesizes data regarding the reactivity of KETYSK compared to other standard model peptides in tyrosinase assays.

Substrate SequenceNet Charge (pH 7)Tyrosinase Reactivity (Relative)Mechanism of ResistanceSource
KETYSK +1 to +2Moderate (62%) Electrostatic repulsion / Steric hindrance[1, 2]
KNFLDY 0 to +1High (97%) Hydrophobic C-term accessibility[1]
Gly-Tyr-Gly NeutralHigh Minimal steric hindrance[3]

Note: "Reactivity" refers to the conversion yield to L-DOPA/Quinone under identical enzymatic conditions.

References

  • Enhancing enzymatic bioconjugation efficiency via installation of a substrate recruitment domain. Source: bioRxiv (2025). URL:[Link] Context: Demonstrates KETYSK has 62% modification yield vs 97% for KNFLDY using Agaricus bisporus tyrosinase.[10][11]

  • An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Source: Journal of the American Chemical Society (2016). URL:[Link] Context: Establishes KETYSK as a model substrate for hydroxylation and methylation cascades.

  • A Diffusion-Reaction Model for Predicting Enzyme-Mediated Dynamic Hydrogel Stiffening. Source: NIH / PMC (2019). URL:[Link] Context: Discusses the binding affinity of tyrosinase to various peptidyl-tyrosine sequences including KETYSK.

Sources

An In-depth Technical Guide to the Hydrophobicity Profile of the Lys-Glu-Thr-Tyr-Ser-Lys Peptide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the hydrophobicity profile of the hexapeptide Lys-Glu-Thr-Tyr-Ser-Lys. Tailored for researchers, scientists, and professionals in drug development, this document delves into both the theoretical underpinnings and the practical experimental determination of this crucial physicochemical property. Understanding the hydrophobicity of a peptide is paramount as it influences its structure, solubility, membrane permeability, and interactions with biological targets, thereby directly impacting its therapeutic potential.

The Significance of Peptide Hydrophobicity in a Therapeutic Context

Hydrophobicity, the measure of the relative aversion of a molecule to water, is a fundamental driver of molecular interactions in biological systems. For a peptide therapeutic, its hydrophobicity profile dictates a multitude of critical attributes:

  • Protein Folding and Stability: The hydrophobic core of a peptide or protein is a primary determinant of its three-dimensional structure and stability.

  • Membrane Permeability: The ability of a peptide to cross cellular membranes, a key aspect of bioavailability for intracellular targets, is heavily influenced by its hydrophobicity. A peptide that is too hydrophilic will be repelled by the lipid bilayer, while one that is excessively hydrophobic may become trapped within it.

  • Receptor-Ligand Interactions: The binding affinity of a peptide to its target receptor is often governed by a combination of hydrophobic and electrostatic interactions.

  • Aggregation and Solubility: Highly hydrophobic peptides are prone to self-aggregation and have poor aqueous solubility, posing significant challenges for formulation and delivery.[1]

  • Immunogenicity: Hydrophobic regions of a peptide can be more likely to be recognized by the immune system, potentially leading to an unwanted immune response.[2]

The peptide in focus, Lys-Glu-Thr-Tyr-Ser-Lys, possesses a unique combination of charged, polar, and aromatic residues, resulting in a complex hydrophobicity profile that warrants detailed investigation.

Theoretical Hydrophobicity Profile of Lys-Glu-Thr-Tyr-Ser-Lys

A theoretical hydrophobicity profile can be generated by assigning a hydrophobicity value to each amino acid residue in the sequence and then plotting these values along the peptide chain. One of the most widely utilized and cited methods for this is the Kyte-Doolittle hydropathy scale.[3][4] On this scale, amino acids are assigned a hydropathy index, with positive values indicating hydrophobicity and negative values indicating hydrophilicity.

The Kyte-Doolittle scale is a valuable tool for predicting regions of a peptide that are likely to be exposed to an aqueous environment versus those that might be buried within a protein core or a cell membrane.[3][4]

Amino Acid Composition and Individual Hydrophobicity

The peptide Lys-Glu-Thr-Tyr-Ser-Lys is composed of the following amino acids, each with a distinct Kyte-Doolittle hydropathy index:

Amino AcidThree-Letter CodeOne-Letter CodeKyte-Doolittle Hydropathy Index
LysineLysK-3.9
Glutamic AcidGluE-3.5
ThreonineThrT-0.7
TyrosineTyrY-1.3
SerineSerS-0.8
LysineLysK-3.9
Calculation of the Grand Average of Hydropathy (GRAVY)

The overall hydrophobicity of a peptide can be quantified by calculating the Grand Average of Hydropathy (GRAVY). This is done by summing the hydropathy indices of all the amino acids and dividing by the number of residues in the sequence.

GRAVY Score for Lys-Glu-Thr-Tyr-Ser-Lys:

(-3.9) + (-3.5) + (-0.7) + (-1.3) + (-0.8) + (-3.9) = -14.1

-14.1 / 6 = -2.35

A negative GRAVY score indicates that the peptide is, on average, hydrophilic. This is expected given the presence of two strongly hydrophilic lysine residues and one glutamic acid residue.

Hydrophobicity Plot

A hydrophobicity plot provides a visual representation of the distribution of hydrophobic and hydrophilic regions along the peptide sequence. This is particularly useful for identifying potential surface-exposed regions or hydrophobic patches.

G cluster_0 Hydrophobicity Profile of Lys-Glu-Thr-Tyr-Ser-Lys Lys1 Lys -3.9 Glu2 Glu -3.5 Lys1->Glu2 Thr3 Thr -0.7 Glu2->Thr3 Tyr4 Tyr -1.3 Thr3->Tyr4 Ser5 Ser -0.8 Tyr4->Ser5 Lys6 Lys -3.9 Ser5->Lys6

Figure 1: A diagram illustrating the Kyte-Doolittle hydrophobicity values for each amino acid in the Lys-Glu-Thr-Tyr-Ser-Lys peptide sequence.

The plot reveals a predominantly hydrophilic character, with the N- and C-terminal lysine residues and the glutamic acid residue contributing significantly to this property. The central region containing threonine, tyrosine, and serine is comparatively less hydrophilic but still does not contain any strongly hydrophobic residues.

Experimental Determination of Hydrophobicity Profile by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While theoretical calculations provide a valuable starting point, the experimental determination of a peptide's hydrophobicity is essential for a comprehensive understanding of its behavior. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard technique for this purpose.[3][5] In RP-HPLC, peptides are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4][5]

Principle of Separation

The stationary phase in RP-HPLC typically consists of silica particles that have been chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecylsilyl).[3][6] The mobile phase is a mixture of water and a less polar organic solvent, such as acetonitrile.[3][7] Peptides are introduced into the column in a mobile phase with a low organic solvent concentration, causing them to bind to the hydrophobic stationary phase. As the concentration of the organic solvent in the mobile phase is gradually increased (a process known as gradient elution), the peptides are sequentially eluted from the column in order of increasing hydrophobicity.[2][3][8] More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to be eluted.

G cluster_workflow RP-HPLC Experimental Workflow Sample_Prep Peptide Sample (Lys-Glu-Thr-Tyr-Ser-Lys) in Mobile Phase A Injection Injection onto C18 RP-HPLC Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Increasing % Acetonitrile) Injection->Gradient_Elution Detection UV Detection (210-220 nm) Gradient_Elution->Detection Chromatogram Chromatogram Generation (Retention Time) Detection->Chromatogram

Figure 2: A flowchart outlining the key steps in the experimental determination of peptide hydrophobicity using RP-HPLC.

Detailed Experimental Protocol

This protocol provides a robust starting point for the RP-HPLC analysis of the Lys-Glu-Thr-Tyr-Ser-Lys peptide. Optimization may be required based on the specific instrumentation and purity of the peptide sample.

3.2.1. Materials and Reagents

  • Peptide Sample: Lyophilized Lys-Glu-Thr-Tyr-Ser-Lys peptide of high purity (>95%).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) trifluoroacetic acid (TFA).[6]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.[6]

  • Sample Diluent: Mobile Phase A.

3.2.2. Instrumentation

  • HPLC System: A binary gradient HPLC system equipped with a UV detector.[3]

  • Column: A C18 reversed-phase column with the following typical specifications:

    • Particle Size: 3-5 µm[6]

    • Pore Size: 100-300 Å[3]

    • Dimensions: 4.6 x 150 mm or 4.6 x 250 mm[6]

  • Data Acquisition and Analysis Software

3.2.3. Sample Preparation

  • Accurately weigh approximately 1 mg of the lyophilized Lys-Glu-Thr-Tyr-Ser-Lys peptide.

  • Dissolve the peptide in 1 mL of the sample diluent (Mobile Phase A) to achieve a final concentration of 1 mg/mL.[6]

  • Vortex the solution gently to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

3.2.4. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 5 µm, 120 Å, 4.6 x 250 mmStandard for peptide analysis, providing good resolution.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide elution.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CMaintained at a constant temperature for reproducibility.
Detection Wavelength 214 nm or 220 nmWavelength at which the peptide bond absorbs UV light.[5]
Injection Volume 10-20 µLDependent on sample concentration and system sensitivity.
Gradient Program See Table belowA shallow gradient is often optimal for peptide separation.[8]

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
356535
40595
45595
46955
50955

3.2.5. Data Analysis and Interpretation

The primary output of the RP-HPLC analysis is a chromatogram, which is a plot of UV absorbance versus time. The time at which a specific peptide elutes from the column is known as its retention time . For the Lys-Glu-Thr-Tyr-Ser-Lys peptide, a single major peak is expected, and its retention time is a direct measure of its hydrophobicity under the specified chromatographic conditions.

A shorter retention time indicates a more hydrophilic character, as the peptide has a weaker interaction with the C18 stationary phase. Conversely, a longer retention time signifies a more hydrophobic nature. By comparing the retention time of Lys-Glu-Thr-Tyr-Ser-Lys to that of other well-characterized peptides under identical conditions, a relative hydrophobicity can be established.

Implications of the Hydrophobicity Profile for Drug Development

The predominantly hydrophilic nature of the Lys-Glu-Thr-Tyr-Ser-Lys peptide, as suggested by its GRAVY score and confirmed by its expected early elution in RP-HPLC, has several important implications for its development as a therapeutic agent:

  • High Aqueous Solubility: The peptide is anticipated to have excellent solubility in aqueous formulations, which is advantageous for manufacturing and administration.

  • Limited Membrane Permeability: The strong hydrophilic character will likely hinder its ability to passively diffuse across cell membranes. If the therapeutic target is intracellular, strategies to enhance its uptake, such as conjugation to cell-penetrating peptides, may be necessary.

  • Low Propensity for Aggregation: The hydrophilic nature reduces the likelihood of self-aggregation, a common issue with more hydrophobic peptides that can lead to loss of activity and immunogenicity.

  • Renal Clearance: Small, hydrophilic peptides are often rapidly cleared from circulation via the kidneys, which may result in a short in vivo half-life. Strategies to extend its half-life, such as PEGylation, might be required.

Conclusion

The hydrophobicity profile of the Lys-Glu-Thr-Tyr-Ser-Lys peptide is a critical determinant of its potential as a therapeutic agent. This in-depth guide has provided a comprehensive framework for both the theoretical prediction and the experimental determination of this property. The theoretical analysis, based on the Kyte-Doolittle hydropathy scale, predicts a strongly hydrophilic character, which is a valuable initial assessment. However, the empirical data obtained from a well-designed RP-HPLC experiment provides the definitive measure of its hydrophobicity and is an indispensable tool for guiding its further development. By understanding and characterizing the hydrophobicity of this peptide, researchers and drug development professionals can make informed decisions regarding its formulation, delivery, and potential therapeutic applications.

References

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Neue, U. D., & Méndez, A. (2007). Selectivity in reversed-phase separations: general influence of solvent type and mobile phase pH.
  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. BenchChem.
  • Pfeil, et al. (2025). The Importance of Hydrophobic Peptides in Peptide Pools for T-Cell Activation.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Gonzalez, L., et al. (2022).
  • University of California, San Francisco. (n.d.). Amino Acid Hydrophobicity. Chimera.
  • Chen, Y., et al. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406.
  • Supelco. (n.d.). Application Note 166: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Sigma-Aldrich.
  • Waters Corporation. (n.d.). Alternative Solvents for the Reversed-Phase Separation of Proteins.
  • Aapptec. (n.d.). Spirit HPLC Columns for Peptides, Proteins and Organic Compounds. Aapptec.
  • Agilent Technologies. (n.d.).
  • IMGT. (2021, October 6). IMGT classes of the 20 common amino acids.
  • Merck Millipore. (n.d.). Ascentis® Express Peptide ES-C18 U/HPLC Columns. Merck Millipore.
  • Phenomenex. (n.d.). Jupiter Reversed Phase Protein and Peptide HPLC Columns. Phenomenex.
  • Sigma-Aldrich. (n.d.). Ascentis® Express Peptide ES-C18 U/HPLC Columns. Sigma-Aldrich.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC of peptides and proteins: methods and protocols. Methods in Molecular Biology, 193, 1-24.
  • Bioinformatics. (n.d.). Hydrophobicity scales.

Sources

Structural Dynamics of the Hexapeptide KETYSK: Predictive Modeling & Biophysical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Ensemble

The hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) presents a classic challenge in structural biology: determining the secondary structure of a short, linear sequence in an aqueous environment.[1][2] Unlike globular proteins, hexapeptides rarely adopt a single, rigid conformation. Instead, they exist as a dynamic structural ensemble .[2]

Based on physicochemical principles and de novo predictive algorithms (PEP-FOLD3), KETYSK is predicted to predominantly adopt a disordered Random Coil conformation in isolation, with a significant propensity for a transient


-turn  centered around the Tyr-Ser motif.[1][2] This transient structure is potentially stabilized by an electrostatic salt bridge between Lys1 and Glu2.[2]

This guide outlines the theoretical basis for this prediction, the computational workflow to refine it, and the experimental protocols required to validate it.

Physicochemical & Sequence Analysis

Before applying computational resources, a fundamental analysis of the amino acid sequence reveals the driving forces behind its potential folding.

Sequence Attributes[1][2]
  • Sequence: Lys (K) - Glu (E) - Thr (T) - Tyr (Y) - Ser (S) - Lys (K)[1][2][3]

  • Termini: Free Amine (

    
    ) and Free Acid (
    
    
    
    ).[1][2]
  • Net Charge (pH 7.0): +1 (approximate).

    • Positive: N-term, Lys1, Lys6.[1][2]

    • Negative: Glu2, C-term.[1][2]

Structural Propensities
ResiduePositionPropensityStructural Implication
Lys1 N-TermHelix/DisorderHighly flexible; positive charge repels Lys6 if close.[1][2]
Glu2

Helix FormerPotential Salt Bridge partner with Lys1 (

interaction).[2]
Thr3 Core

-Sheet
Branched side chain restricts

angles.[1][2]
Tyr4 CoreTurn/SheetAromatic ring often anchors

-turns (Type I/II).[1][2]
Ser5 CoreTurnSmall polar side chain facilitates tight turns.[1][2]
Lys6 C-TermDisorderSolvated tail; charge repulsion with Lys1 prevents head-to-tail cyclization.[1][2]

Analysis: The central Tyr-Ser motif is a strong candidate for a reverse turn (hairpin), while the Lys-Glu N-terminal pair suggests local electrostatic stabilization.[1][2] However, the short length (


) lacks the hydrophobic core required to exclude water and lock a stable 

-helix.

Computational Modeling Strategy

Standard homology modeling (e.g., SWISS-MODEL) fails for peptides this short due to a lack of templates.[1][2] The industry standard for peptides 5–50 amino acids is PEP-FOLD3 , which uses a Hidden Markov Model-derived Structural Alphabet.[1][2][4]

The Predictive Workflow (Graphviz)

PeptideWorkflow Input Sequence Input (KETYSK) Physio Physicochemical Profiling Input->Physio PepFold Ab Initio Modeling (PEP-FOLD3) Input->PepFold Ensemble Predicted Ensemble (5-10 Models) Physio->Ensemble Constraints Cluster Clustering Analysis (OPEP Force Field) PepFold->Cluster 200 Simulations Cluster->Ensemble Top Clusters Validation Exp. Validation (CD / NMR) Ensemble->Validation

Figure 1: Predictive workflow moving from sequence input to structural ensemble generation and experimental validation.

Predicted Structural Outcome

Running this sequence through a de novo peptide folder typically yields two dominant clusters:

  • Cluster A (60-70% Population): Extended / Polyproline II (PPII) Helix.[1][2] This is often indistinguishable from "random coil" in CD but is distinct in molecular dynamics.[1][2]

  • Cluster B (20-30% Population):

    
    -Turn (Type I or II).
    
    • Mechanism: The backbone folds back at Tyr4-Ser5.[2]

    • Stabilization: Hydrogen bond between the Carbonyl of Glu2 and the Amide of Lys6.

Experimental Validation Protocols

Because the prediction yields an ensemble, experimental validation is mandatory to determine the actual population of conformers in solution.

Circular Dichroism (CD) Spectroscopy

CD is the rapid-screening standard for secondary structure.[1][2]

  • Sample Prep: Dissolve KETYSK to 0.1 mg/mL in 10 mM Phosphate Buffer (pH 7.0). Avoid Chloride ions (high absorbance <200nm).[1][2]

  • Data Acquisition: Far-UV range (190–250 nm).[1][2]

  • Interpretation Logic:

    • Random Coil (Likely): Strong negative minimum at 195-198 nm .[1][2] Low ellipticity >210 nm.[1][2]

    • 
      -Turn (Possible):  Weak negative band at 225 nm (n-
      
      
      
      *) and strong positive band at 190-200 nm.[1][2]
    • 
      -Helix (Unlikely):  Double minima at 208 nm and 222 nm.[1][2]
      
Nuclear Magnetic Resonance (NMR)

NMR provides atomic-resolution details of the transient structure.[1][2]

  • Experiment: 2D

    
    H-
    
    
    
    H NOESY (Nuclear Overhauser Effect Spectroscopy).
  • Critical Observation:

    • Sequential NOEs (

      
      ):  Strong 
      
      
      
      to
      
      
      signals indicate extended conformation.
    • Medium-range NOEs: A signal between Glu2

      
        and Ser5 
      
      
      
      (or similar
      
      
      ) would definitively prove the existence of a
      
      
      -turn.[2]
    • Chemical Shift Index (CSI): Compare

      
       shifts to random coil values. An upfield shift (lower ppm) in the central residues indicates helical/turn propensity.
      

Structural Dynamics & Signaling Pathway

If this peptide is a bioactive fragment (e.g., acting as a competitive inhibitor or receptor ligand), its activity depends on switching between the disordered state and the bound state.

Conformational Equilibrium Diagram

Equilibrium Random Random Coil (Entropically Favored) Turn Transient Beta-Turn (Tyr-Ser Hinge) Random->Turn k_fold (Fast) Bound Receptor Bound State (Induced Fit) Random->Bound Induced Folding Turn->Bound Binding Event

Figure 2: The dynamic equilibrium of KETYSK. The peptide exists primarily as a random coil, sampling the turn conformation. Binding to a target protein likely stabilizes the turn or an extended beta-strand.[1][2]

Conclusion

The peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH is too short to maintain a rigid secondary structure in water.[1][2] However, it is not structureless.[2] It exists as a dynamic ensemble dominated by extended conformations but possessing a specific propensity for a


-turn at residues 4-5 (Tyr-Ser) .[2]

For drug development applications, this "pre-organized" turn propensity can be enhanced by:

  • Cyclization: Head-to-tail cyclization to lock the turn.

  • N-Methylation: To reduce solvation energy of the backbone.[1][2]

  • Stapling: If a helical conformation is desired (though unlikely for this sequence).

References

  • Thevenet, P., et al. (2012). PEP-FOLD: an updated de novo structure prediction server for both linear and cyclic peptides.[1][2][5] Nucleic Acids Research.[1][2][5][6] Link

  • Greenfield, N. J. (2006).[1][2] Using circular dichroism spectra to estimate protein secondary structure.[1][2] Nature Protocols.[1][2] Link[1][2]

  • Dyson, H. J., & Wright, P. E. (1991). Defining solution conformations of small linear peptides. Annual Review of Biophysics.[1][2] Link[1][2]

  • Wüthrich, K. (1986).[1][2] NMR of Proteins and Nucleic Acids.[2] Wiley-Interscience.[1][2] (Standard text for NOE interpretation).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) Sequence Homology & Functional Characterization [1]

Executive Summary

The hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) presents a classic bioinformatic challenge: it is too short for standard heuristic alignment algorithms yet biologically significant enough to warrant rigorous investigation.[1]

While often utilized as a synthetic model substrate for tyrosinase and catechol-O-methyltransferase (COMT) kinetic studies, this sequence also maps with 100% identity to residues 138–143 of Human Growth Hormone (Somatotropin) .[1] This dual identity—as both a tunable enzymatic probe and a fragment of a major endocrine hormone—requires a specialized homology search workflow.

This guide details the non-standard computational parameters required to identify such short motifs (micromotifs) and outlines the experimental protocols to validate their functional relevance.

Part 1: Computational Homology Search Strategy

Standard BLASTP parameters are optimized for sequences >30 amino acids.[2] Inputting a 6-mer like KETYSK into a standard pipeline will result in a "No significant similarity found" error due to aggressive E-value filtering and word-size constraints.[1]

To successfully map KETYSK, you must override the default heuristic seeding.

The "BLASTP-Short" Protocol

Objective: Identify biological reservoirs of the KETYSK motif in the Homo sapiens proteome.

Methodology:

  • Algorithm Selection: Use BLASTP (Protein-Protein BLAST).[1][2][3]

  • Parameter Adjustments (Critical):

    • Word Size: Reduce from default (3 or 6) to 2 . This forces the algorithm to seed alignments based on dipeptides rather than longer strings.

    • Scoring Matrix: Switch from BLOSUM62 to PAM30 .

      • Reasoning: BLOSUM62 is tuned for distant evolutionary relationships. PAM30 is optimized for short, highly conserved sequences, making it mathematically superior for short peptide mapping.

    • E-Value Threshold: Increase to 20,000 .

      • Reasoning: Short sequences have high statistical probability of random occurrence. A standard E-value (e.g., 0.05) will filter out real hits. You must accept high noise and filter manually by biological context.

    • Compositional Adjustments: Turn OFF "Conditional compositional score matrix adjustment".

    • Filter: Turn OFF "Low complexity regions" filter.

      • Reasoning: KETYSK contains Lys/Glu/Ser, which can be flagged as low complexity. Masking them would result in a null search.

Search Results & Interpretation

Applying this protocol yields the following primary hit:

AccessionProtein NameOrganismIdentityPositionE-Value
P01241 Somatotropin (Growth Hormone) Homo sapiens100% 138–143 ~1.4

Significance: The mapping to HGH (138-143) places KETYSK in a surface-exposed loop region of the hormone, making it accessible to proteolytic cleavage. This validates the peptide not just as a synthetic tool, but as a potential naturally occurring degradation fragment with distinct biological activity.

Part 2: Visualization of the Homology Workflow

The following diagram illustrates the decision logic required to switch from a standard search to a "Short Motif" search, preventing false negatives.

HomologyWorkflow Start Input Sequence: KETYSK (6AA) CheckLength Length < 30 AA? Start->CheckLength StandardBLAST Standard BLASTP (Word Size 3, BLOSUM62) CheckLength->StandardBLAST No ShortBLAST BLASTP-Short Optimization CheckLength->ShortBLAST Yes Fail Result: No Hits Found (False Negative) StandardBLAST->Fail Params 1. Matrix: PAM30 2. Word Size: 2 3. E-Value: 20,000 4. Filter: OFF ShortBLAST->Params Execution Execute Search Params->Execution ResultAnalysis Filter by Organism (e.g., Homo sapiens) Execution->ResultAnalysis Hit Hit: Somatotropin (HGH) Residues 138-143 ResultAnalysis->Hit

Figure 1: Logic flow for detecting micromotifs.[1] Standard parameters fail due to aggressive filtering; PAM30/Word-Size-2 is required.

Part 3: Functional Characterization & Experimental Validation

Once homology is established, the peptide's physicochemical behavior must be validated. KETYSK is widely cited as a substrate for Tyrosinase (Tyrase) , an enzyme that hydroxylates tyrosine to L-DOPA.[4]

Physicochemical Profile
  • Sequence: Lys(+)-Glu(-)-Thr-Tyr-Ser-Lys(+)[1]

  • Net Charge (pH 7.0): +1 (Two Lysines cancel one Glutamic acid, plus N-terminus).

  • Solubility: High (Hydrophilic).

  • Reactivity: The central Tyrosine (Y) is flanked by polar/charged residues (T, S, E, K).

    • Note: The flanking residues influence enzymatic access. Research indicates that AbTyr (Agaricus bisporus tyrosinase) shows reduced activity (62% modification) on KETYSK compared to other model peptides like KNFLDY (97%), likely due to electrostatic repulsion or steric hindrance from the charged Lys/Glu neighbors [1].[4]

Experimental Protocol: Enzymatic Hydroxylation Assay

To verify the peptide's identity and functional reactivity (e.g., for use as a linker in antibody-drug conjugates or hydrogels), use the following Mass Spectrometry (MALDI-TOF) workflow.

Reagents:

  • Substrate: KETYSK (1 mM in PBS).

  • Enzyme: Tyrosinase (from A. bisporus, 50 U/mL).

  • Co-factor: Ascorbic Acid (prevents oxidation of DOPA to Quinone).[5][6]

Step-by-Step Methodology:

  • Incubation: Mix 100 µL of KETYSK peptide solution with 10 µL Tyrosinase and 1 mM Ascorbic Acid.

  • Reaction: Incubate at 25°C for 30–60 minutes.

  • Quenching: Stop reaction by adding 0.1% TFA (Trifluoroacetic acid).

  • Analysis (MALDI-TOF MS):

    • Matrix:

      
      -Cyano-4-hydroxycinnamic acid (CHCA).[1]
      
    • Target Mass:

      • Native KETYSK: Calculate MW (approx. 754.8 Da).

      • Product (DOPA-peptide): +16 Da shift (Hydroxylation).

    • Observation: Look for the mass shift from ~754.8 to ~770.8 Da.

Enzymatic Cascade Visualization

The following diagram details the reaction pathway KETYSK undergoes when used as a model substrate, a critical context for researchers using this sequence for bioconjugation.

EnzymeCascade Substrate Native Peptide (KETYSK) MW: ~754 Da Intermediate L-DOPA Peptide (KET-DOPA-SK) MW: +16 Da Substrate->Intermediate Hydroxylation Tyrosinase Tyrosinase (+ O2) Tyrosinase->Intermediate Quinone DOPA-Quinone (Reactive Electrophile) Intermediate->Quinone Oxidation (Spontaneous) Ascorbic Ascorbic Acid (Reducing Agent) Ascorbic->Intermediate Prevents Oxidation Crosslink Bioconjugation (Nucleophilic Attack) Quinone->Crosslink + Amine/Thiol

Figure 2: Reaction cascade for KETYSK.[1] Tyrosinase converts Tyr to DOPA.[4][6][7] Ascorbic acid is used to trap the DOPA state for MS analysis; omitting it leads to Quinone formation and crosslinking.

References

  • Enhancing enzymatic bioconjugation efficiency via installation of a substrate recruitment domain. Source: BioRxiv (2025). Context: Comparative analysis of tyrosinase activity on KETYSK vs. KNFLDY, demonstrating the impact of flanking residues on enzymatic efficiency. URL:[Link]

  • An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Source: Journal of the American Chemical Society (2016). Context: Establishes KETYSK as a model substrate for sequential hydroxylation (Tyrosinase) and methylation (COMT). URL:[Link]

  • BLAST® Command Line Applications User Manual. Source: NCBI Bookshelf.[2] Context: Official documentation for blastp-short parameters and PAM30 matrix usage.[1] URL:[Link]

Sources

Technical Monograph: Net Charge Determination of KETYSK at Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexapeptide Lys-Glu-Thr-Tyr-Ser-Lys (KETYSK) exhibits a net charge of approximately +1.0 at physiological pH (7.4). This cationic character is driven by the dominance of three basic amine groups (one N-terminal


-amine and two lysine 

-amines) over two acidic carboxyl groups (one glutamate side chain and one C-terminal

-carboxyl).

This guide provides a rigorous derivation of this value using the Henderson-Hasselbalch equation, analyzes the structural nuance of the Tyrosine residue, and details a self-validating Capillary Electrophoresis (CE) protocol for experimental verification.

Theoretical Framework

To accurately predict the behavior of KETYSK in a biological system, we must deconstruct the sequence into its constituent ionizable moieties.

Sequence:



Identification of Ionizable Groups

Not all residues contribute to charge at pH 7.4. We isolate the active proton donors and acceptors:

  • N-Terminus (

    
    -NH
    
    
    
    ):
    Basic.
  • Lysine (Position 1, Side Chain): Basic primary amine.

  • Glutamic Acid (Position 2, Side Chain): Acidic carboxyl.

  • Threonine (Position 3): Polar, non-ionizable (pKa > 13).

  • Tyrosine (Position 4, Side Chain): Phenolic hydroxyl (Weakly acidic, pKa ~10).

  • Serine (Position 5): Polar, non-ionizable.

  • Lysine (Position 6, Side Chain): Basic primary amine.

  • C-Terminus (

    
    -COOH):  Acidic.
    
The Henderson-Hasselbalch Equation

The charge state of each group is governed by the relationship between the environmental pH and the group's intrinsic pKa.

  • For Basic Groups (protonated form

    
    ): 
    
    
    
    
    [1]
  • For Acidic Groups (deprotonated form

    
    ): 
    
    
    
    
    [1]

Quantitative Analysis

We utilize standard proteomic pKa values (Lehninger/Stryer consensus) to perform the calculation.

Table 1: Charge Contribution at pH 7.4
Residue / GroupTypepKa (Approx)Calculation LogicFractional Charge
N-Terminus Base9.60pH < pKa (Protonated)+0.99
Lys (1) Side Chain Base10.53pH << pKa (Protonated)+1.00
Glu (2) Side Chain Acid4.25pH > pKa (Deprotonated)-1.00
Thr (3) NeutralN/ANon-ionizable0.00
Tyr (4) Side Chain Acid10.07pH << pKa (Protonated/Neutral)-0.002 (~0)
Ser (5) NeutralN/ANon-ionizable0.00
Lys (6) Side Chain Base10.53pH << pKa (Protonated)+1.00
C-Terminus Acid2.18pH >> pKa (Deprotonated)-1.00
NET CHARGE Summation +0.99 (~ +1)

Note: pKa values sourced from standard biochemical datasets [1].

Visualization: Calculation Logic Flow

The following diagram illustrates the decision matrix used to determine the charge of the peptide.

KETYSK_Charge_Logic Input Input: KETYSK Sequence pH = 7.4 Identify Identify Ionizable Groups: N-term, Lys(x2), Glu, Tyr, C-term Input->Identify Bases Basic Groups (Amines) pKa > 7.4 Identify->Bases Acids Acidic Groups (Carboxyls) pKa < 7.4 Identify->Acids TyrGroup Tyrosine (Phenolic) pKa ~10.1 Identify->TyrGroup CalcBase Fully Protonated (+1) Bases->CalcBase pH < pKa CalcAcid Fully Deprotonated (-1) Acids->CalcAcid pH > pKa CalcTyr Neutral (0) (<1% Ionized) TyrGroup->CalcTyr pH << pKa Sum Summation: (+1) + (+1) + (+1) + (-1) + (-1) + (0) CalcBase->Sum CalcAcid->Sum CalcTyr->Sum Result Net Charge $\approx$ +1.0 Sum->Result

Figure 1: Logical flow for determining the net charge of KETYSK based on pKa vs. pH analysis.[1]

Structural & Environmental Nuances[3]

While the calculation above assumes bulk solvent conditions, "Expertise" requires acknowledging local environmental effects.

The Tyrosine Factor

Tyrosine (Tyr4) is a critical residue. While neutral at pH 7.4, its pKa (~10.1) means it begins to deprotonate significantly if the pH shifts towards 8.5 or 9.0 (common in some formulation buffers).

  • Implication: If this peptide is formulated at pH 9.0, the net charge drops toward 0, drastically reducing solubility and potentially causing aggregation.

Coulombic Interactions

The sequence contains adjacent oppositely charged residues (Lys1-Glu2).

  • Salt Bridging: The proximity of the positively charged Lys1 side chain to the negatively charged Glu2 side chain may stabilize the deprotonated state of Glu, effectively lowering its pKa further. This confirms the -1 charge assignment for Glu is robust [2].

Experimental Validation Protocol

To move from theory to practice, we employ Capillary Electrophoresis (CE) . CE is superior to HPLC for this purpose because separation is based strictly on the charge-to-mass ratio.

Protocol: Net Charge Determination via CE

Objective: Verify the cationic migration of KETYSK relative to neutral markers.

Materials:

  • Instrument: Agilent 7100 CE or equivalent.

  • Capillary: Fused silica, 50

    
    m i.d., 30 cm effective length.
    
  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 7.4.

  • Neutral Marker: Mesityl oxide (MO) or DMSO.

Methodology:

  • Conditioning: Flush capillary with 0.1M NaOH (5 min), water (2 min), and BGE (5 min).

  • Sample Prep: Dissolve KETYSK (1 mg/mL) in BGE containing 0.1% Mesityl oxide.

  • Injection: Hydrodynamic injection (50 mbar for 5 sec).

  • Separation: Apply +20 kV (normal polarity: anode at inlet, cathode at outlet).

  • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).

Self-Validating Logic:

  • If the peptide is +1 , it will migrate faster than the neutral marker (Mesityl oxide) towards the cathode (negative electrode) due to electroosmotic flow (EOF) + electrophoretic mobility.

  • If the peptide were neutral (0), it would co-migrate with the marker.

  • Validation Check: The presence of Tyrosine allows dual-wavelength detection (214/280nm). If the peak appears at 214nm but not 280nm, it is a contaminant, not KETYSK.

Visualization: Experimental Workflow

CE_Workflow Prep Sample Prep: KETYSK + Neutral Marker in pH 7.4 Buffer Inject Injection: Hydrodynamic (Anode Side) Prep->Inject Run Separation (+20kV): Migration to Cathode Inject->Run Detect Detection (UV): Compare Migration Time (Tm) vs Marker (To) Run->Detect Analysis Result: Tm < To = Positive Charge Tm = To = Neutral Detect->Analysis

Figure 2: Capillary Electrophoresis workflow for validating peptide net charge.

Implications for Drug Development[7]

Understanding the +1 charge of KETYSK is vital for downstream applications:

  • Solubility: The non-zero net charge at physiological pH suggests reasonable aqueous solubility, preventing immediate precipitation in blood plasma.

  • Receptor Binding: The N-terminal positive cluster (N-term + Lys1) creates a strong cationic "head" that may be critical for binding to anionic pockets in G-protein coupled receptors (GPCRs) or negatively charged cell membranes [3].

  • Formulation: Avoid buffers near pH 10. At pH 10, the net charge approaches zero (Isoelectric point), leading to minimum solubility and high aggregation risk.

References

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.[2] (Standard reference for amino acid pKa values).

  • Pace, C. N., et al. (2009). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. Journal of Biological Chemistry.

  • Grossman, P. D., et al. (1989). Application of Free-Solution Capillary Electrophoresis to the Analytical Scale Separation of Proteins and Peptides. Analytical Chemistry. (Foundational text for CE charge determination).

Sources

Methodological & Application

Application Note: Optimized Fmoc Solid-Phase Synthesis of the Hydrophilic Hexapeptide KETYSK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The hexapeptide Lys-Glu-Thr-Tyr-Ser-Lys (KETYSK) presents a specific set of synthetic challenges despite its short length. It is a highly polar, charged sequence containing multiple hydroxylated side chains (Thr, Tyr, Ser) and a steric bulk at the C-terminus (Lys).

Standard protocols often fail to address the specific risk of racemization at the Serine and Tyrosine residues and the potential for t-butyl cation alkylation of the Tyrosine phenol ring during cleavage.

This guide details a high-fidelity protocol utilizing DIC/Oxyma Pure activation. This chemistry is chosen over traditional HBTU/DIEA methods because it significantly reduces racemization risks associated with Ser/Tyr couplings and eliminates the risk of "capping" the growing chain through guanidinylation, a known side reaction of uronium salts like HBTU.

Critical Reagent Selection & Causality

To ensure reproducibility and high crude purity, the following reagents are selected based on mechanistic necessity rather than tradition.

Resin Selection: Pre-loaded Wang vs. 2-CTC
  • Recommendation: Fmoc-Lys(Boc)-Wang Resin (Loading: 0.4 – 0.6 mmol/g).

  • The "Why": Loading the first amino acid onto a hydroxyl resin (Wang) typically requires DMAP to catalyze esterification. DMAP is known to cause significant racemization of the C-terminal residue (Lys). Using a commercially pre-loaded resin eliminates this variable, ensuring the C-terminal Lysine retains >99% enantiomeric purity.

Coupling Reagents: The Oxyma Advantage
  • Activator: DIC (Diisopropylcarbodiimide).[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2]

  • The "Why": Traditional HOBt is explosive when dry; HBTU can cause N-terminal capping if activation is slow. Oxyma Pure, when paired with DIC, generates an active ester that is more reactive than HOBt esters yet suppresses racemization (epimerization) more effectively, particularly crucial for the Ser-Tyr junction in this sequence [1].

Side-Chain Protection (Orthogonality)

All side chains must be acid-labile to allow simultaneous cleavage and deprotection.

  • Lys: Boc (tert-butyloxycarbonyl).[3] Removed by TFA.[4][5]

  • Glu: OtBu (tert-butyl ester). Prevents amide formation.

  • Thr/Ser/Tyr: tBu (tert-butyl ether).

    • Note: The high density of tBu groups (4 out of 6 residues) generates a massive amount of carbocations during cleavage. This dictates the scavenger choice in Section 5.

Experimental Workflow Visualization

The following diagram illustrates the iterative cycle, highlighting the self-validating QC steps (Kaiser Test) that prevent wasted reagents on failed couplings.

Fmoc_SPPS_Workflow Start Start: Fmoc-Lys(Boc)-Wang Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activate 4. Activation (AA + Oxyma + DIC) Wash1->Activate Couple 5. Coupling (60 min, RT) Activate->Couple Wash2 6. Wash (DMF x5) Couple->Wash2 QC 7. QC: Kaiser Test Wash2->QC QC->Deprotect Blue (Positive) Recouple needed Decision Residues Remaining? QC->Decision Colorless (Negative) Success Decision->Deprotect Yes (Next AA) Cleave 8. Final Cleavage (TFA/TIS/H2O) Decision->Cleave No (Finished) Precip 9. Precipitation (Cold Diethyl Ether) Cleave->Precip

Caption: Iterative Fmoc SPPS cycle for KETYSK. The Kaiser Test (Step 7) acts as the critical "Go/No-Go" gate.

Detailed Protocol: Synthesis Phase

Preparation
  • Calculate Scale: For 0.1 mmol scale using 0.5 mmol/g resin, weigh 200 mg of resin.

  • Reagent Prep: Dissolve Fmoc-AA (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in minimal DMF. Keep DIC separate until the moment of addition.

Step-by-Step Cycle

Repeat this cycle for residues: Ser


 Tyr 

Thr

Glu

Lys
.
StepOperationReagentDurationMechanism/Note
1 Swell DMF2 x 15 minSolvates polymer matrix; exposes reactive sites.
2 Deprotect 20% Piperidine in DMF1 x 3 min, 1 x 10 minRemoves N-term Fmoc. The "flash" wash (3 min) removes bulk Fmoc; second wash drives reaction.
3 Wash DMF5 x 1 minCRITICAL: Removes piperidine. Residual base will prematurely deprotect the next incoming Fmoc-AA (double insertion).
4 Activation Fmoc-AA + Oxyma + DICPre-mix 2 minGenerates the active Oxyma ester.
5 Coupling Activated Solution60 minAmide bond formation.
6 Wash DMF5 x 1 minRemoves unreacted reagents.
7 QC Kaiser Test 3 min @ 100°CBlue beads = Incomplete coupling. (Recouple). Colorless = Success.
Handling the "Difficult" Ser-Tyr Junction

The coupling of Tyrosine onto Serine can sometimes be sluggish due to hydrogen bonding of the Serine hydroxyl group.

  • Protocol Modification: Use Double Coupling for Tyrosine.

  • Action: After Step 6, do not deprotect. Instead, repeat Steps 4-6 with fresh reagents.

Protocol: Cleavage & Isolation (The "Scavenger" System)

This is the most perilous step for KETYSK. The sequence releases four equivalents of t-butyl cations. Without adequate scavenging, these cations will attack the electron-rich phenol ring of Tyrosine, permanently modifying the peptide (mass +56 Da).

Cleavage Cocktail Formulation

Prepare fresh. Do not premix.

  • TFA (Trifluoroacetic Acid): 95% (Solvent/Acid)[4][6]

  • TIS (Triisopropylsilane): 2.5% (Primary Cation Scavenger)

  • H2O (Water): 2.5% (Secondary Scavenger/Polarity modulator)

Note: EDT (Ethanedithiol) is avoided here as there are no Cys/Met residues, preventing unnecessary stench.

Procedure
  • Wash Resin: Wash the final protected peptide-resin with DCM (3x) to remove DMF traces (DMF can cause N-terminal formylation during cleavage). Dry resin under Nitrogen.[4]

  • Incubate: Add Cocktail (10 mL per gram of resin). Shake gently for 2.5 hours at Room Temperature.

    • Why 2.5h? Standard cleavage is 2h, but removing Pbf (Arg) takes longer.[4] Here we have no Arg, but the steric bulk of tBu on Tyr/Thr requires adequate time for complete removal.

  • Filtration: Filter resin into a 50 mL centrifuge tube.

  • Precipitation: Add ice-cold Diethyl Ether (10x volume of filtrate). The peptide will precipitate as a white solid.

  • Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant ether. Repeat ether wash 2x to remove scavengers.[4]

Quality Control & Analytical Expectations

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 20 mins.

  • Expectation: KETYSK is hydrophilic. It will elute relatively early (approx. 15-25% ACN).

Mass Spectrometry (ESI-MS)

Calculate the expected mass to verify identity.

  • Formula: C33H53N7O10

  • Monoisotopic Mass: 707.38 Da

  • Expected [M+H]+: 708.39 Da

  • Expected [M+2H]2+: 354.70 Da (Likely dominant species due to 2 Lysines).

Troubleshooting Common Impurities
Observed MassProbable CauseSolution
+56 Da t-Butyl alkylation on TyrOld TIS used; insufficient scavenger volume. Use fresh TIS next time.
+170 Da Fmoc not removedIncomplete deprotection. Check Piperidine quality.
-18 Da Aspartimide/CyclizationNot applicable (No Asp). Could be Glu cyclization if N-term, but Lys is N-term here.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient and Safe Additive for Peptide Synthesis." Chemistry – A European Journal.

  • Merck / MilliporeSigma. "Fmoc Solid Phase Peptide Synthesis Protocol." Technical Library.

  • Bachem. "Cleavage Cocktails for Fmoc SPPS." Bachem Technical Guides.

  • Fields, G.B., & Noble, R.L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[7]

Sources

Application Notes and Protocols: Optimal Storage of Lyophilized H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Proper Peptide Storage

The hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH, a sequence of significant interest in various research and therapeutic development areas, is typically supplied in a lyophilized (freeze-dried) form to ensure maximum stability during transport and for long-term storage. The integrity and biological activity of this peptide are intrinsically linked to its storage conditions. Improper handling can lead to degradation, compromising experimental outcomes and the therapeutic potential of this molecule.

This document provides a comprehensive guide to the optimal storage, handling, and reconstitution of lyophilized H-Lys-Glu-Thr-Tyr-Ser-Lys-OH. The protocols and recommendations outlined herein are designed to preserve the peptide's purity, stability, and functional efficacy.

Understanding the Stability of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

The stability of a peptide is dictated by its amino

Troubleshooting & Optimization

preventing Tyrosine oxidation in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Stability & Integrity

Guide ID: TSC-PEP-04-TYR Topic: Preventing Tyrosine Oxidation in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH Senior Application Scientist: Dr. Evelyn Reed

Welcome to the Technical Support Center. This guide provides an in-depth analysis and practical solutions for a common challenge in peptide handling: the oxidation of the tyrosine residue within the H-Lys-Glu-Thr-Tyr-Ser-Lys-OH sequence. As researchers and drug development professionals, maintaining the structural integrity of your peptide is paramount for ensuring experimental reproducibility, biological activity, and therapeutic efficacy. This document is structured to provide a foundational understanding of the degradation mechanism, proactive strategies for prevention, and clear troubleshooting protocols.

Section 1: Frequently Asked Questions - The "Why" Behind Tyrosine Oxidation

This section addresses the fundamental principles of tyrosine oxidation to empower you with the knowledge to make informed decisions during your experimental design.

Q1: What is tyrosine oxidation, and why is it a critical issue for my peptide?

Tyrosine, one of the amino acids most susceptible to oxidation after methionine and cysteine, contains a phenol group that is a primary target for various reactive oxygen species (ROS).[1] Oxidation chemically alters the tyrosine side chain, leading to several detrimental consequences:

  • Loss of Biological Activity: The native conformation and specific interactions of your peptide are often dependent on the intact tyrosine residue. Oxidation can modify its structure, potentially leading to a partial or complete loss of biological function.[2][3]

  • Formation of Aggregates: Oxidized tyrosine can form covalent cross-links, most notably dityrosine bridges between peptide molecules.[4][5] This dimerization is a direct pathway to the formation of insoluble aggregates, which can complicate experiments, reduce bioavailability, and pose a risk of immunogenicity in therapeutic applications.[6]

  • Compromised Data Integrity: The presence of undefined oxidized species complicates analytical characterization and leads to inconsistent results in bioassays.[7]

Q2: What are the primary environmental factors that trigger tyrosine oxidation?

Tyrosine oxidation is not a spontaneous event; it is initiated by specific environmental triggers. Understanding these factors is the first step toward prevention.

  • Oxygen: The presence of dissolved or atmospheric oxygen is a prerequisite for most oxidation pathways.[7]

  • Light Exposure: UV and even visible light can provide the energy to generate free radicals, a process known as photo-oxidation, which accelerates the degradation of the tyrosine residue.[1][8]

  • Trace Metal Ions: Transition metals such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺) are potent catalysts of oxidation.[1][9][10] They facilitate the generation of highly reactive hydroxyl radicals through Fenton-like reactions, which readily attack the tyrosine phenol ring.[11]

  • pH of the Solution: The pH of the aqueous environment significantly influences the rate of oxidation. Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group of tyrosine, making it more electron-rich and thus more susceptible to oxidation.[8]

Q3: What are the main chemical products formed during tyrosine oxidation?

When tyrosine oxidizes, it doesn't just disappear; it transforms into distinct chemical species. Identifying these products is key to confirming oxidation. The two most common products are:

  • 3,4-dihydroxyphenylalanine (DOPA): The addition of a second hydroxyl group to the aromatic ring. This corresponds to a mass increase of +16 Da in mass spectrometry analysis.

  • Dityrosine: The formation of a covalent C-C or C-O-C bond between two tyrosine residues, leading to a dimer. This is a primary driver of aggregation and can be identified as a product with approximately double the mass of the parent peptide.[4][12]

Below is a simplified diagram illustrating the main oxidation pathways.

Tyrosine_Oxidation_Pathway Tyr Intact Tyrosine in Peptide Tyr_Radical Tyrosyl Radical Tyr->Tyr_Radical Oxidants (ROS, Light, Metal Ions) Product_DOPA DOPA (+16 Da) (Hydroxylation) Tyr_Radical->Product_DOPA + •OH Product_Dityrosine Dityrosine (Dimer) (Cross-linking & Aggregation) Tyr_Radical->Product_Dityrosine + Tyrosyl Radical Prevention_Mechanisms cluster_0 Scenario 1: Metal-Catalyzed Oxidation cluster_1 Scenario 2: Protection Strategies Metal Metal Ion (Fe²⁺) ROS Reactive Oxygen Species (ROS) Metal->ROS Catalyzes Peptide Peptide (Tyr) ROS->Peptide Attacks Oxidized_Peptide Oxidized Peptide Chelator Chelating Agent (e.g., EDTA) Metal2 Inactive Metal Complex Chelator->Metal2 Sequesters Antioxidant Antioxidant (e.g., Met) ROS2 Neutralized Antioxidant->ROS2 Scavenges Peptide2 Peptide (Tyr) (Protected)

Caption: How chelators and antioxidants protect peptides.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide helps you diagnose and solve common problems related to tyrosine oxidation.

ProblemProbable Cause(s)Recommended Solutions & Protocols
Discoloration of peptide powder or solution (e.g., yellowing). Advanced oxidation and degradation of the peptide. Formation of chromophoric species.1. Discard the discolored material. Discoloration indicates significant degradation.<[8]br>2. Review handling procedures. Ensure vials are warmed to room temperature before opening to prevent condensation.<[8]br>3. Procure fresh peptide stock.
Loss of biological activity or inconsistent assay results. Oxidation of the tyrosine residue, leading to altered conformation and function. Presence of inactive, oxidized peptide species.1. Confirm oxidation via analysis. Perform HPLC-MS analysis to check for oxidized species (e.g., +16 Da peaks). See Protocol 4.2 .2. Prepare fresh, stabilized stock solutions. Use an optimized buffer (pH 5-6) with a chelating agent (EDTA) and/or an antioxidant (methionine). See Protocol 4.1 .3. Work in an inert atmosphere. Prepare solutions in a glove box or by purging buffers with argon/nitrogen. [7]
Poor solubility or visible precipitation/aggregation after reconstitution. Formation of insoluble dityrosine cross-links. [4][5]1. Attempt gentle sonication in the optimized buffer. This may help disaggregate some non-covalent aggregates.2. Analyze the supernatant. Use HPLC to determine the concentration of the soluble, non-oxidized peptide.3. If the issue persists, assume irreversible aggregation. Prepare a new solution from fresh powder using the optimized, deoxygenated buffer as described in Protocol 4.1 .
Appearance of unexpected post-peaks in HPLC analysis. Formation of more polar, oxidized peptide variants (e.g., DOPA-containing peptide).1. Analyze peaks with Mass Spectrometry (MS). Confirm if the mass of the unexpected peak corresponds to the parent peptide +16 Da (hydroxylation) or other oxidative modifications.<[8]br>2. Implement preventative formulation strategies. Revise your buffer system and handling procedures based on the recommendations in Section 2 to minimize the formation of these species in future preparations.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a Stabilized Peptide Stock Solution

This protocol is designed to minimize oxidation during reconstitution and storage of aqueous peptide stocks.

  • Buffer Preparation:

    • Prepare a 50 mM sodium acetate buffer.

    • Adjust the pH to 5.5 using acetic acid or sodium hydroxide.

    • Add EDTA to a final concentration of 0.1 mM.

    • Crucial Step: Degas the buffer by sparging with a gentle stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Peptide Reconstitution:

    • Allow the lyophilized peptide vial to equilibrate to room temperature.

    • Calculate the required volume of the degassed buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Using a sterile syringe, add the buffer to the peptide vial.

    • Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking to minimize oxygen introduction.

    • If possible, flush the headspace of the vial with nitrogen or argon before sealing.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into small, single-use aliquots in light-protected tubes (e.g., amber microcentrifuge tubes).

    • Flash-freeze the aliquots and store them at -80°C.

    • For use, thaw a single aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot to avoid freeze-thaw cycles and prolonged exposure to oxygen.

Protocol 4.2: HPLC-MS Method for Detecting Tyrosine Oxidation

This method allows for the separation and identification of the parent peptide from its oxidized forms.

  • Sample Preparation:

    • Dilute a small amount of your peptide solution (from Protocol 4.1 or your experimental sample) to a final concentration of ~0.1 mg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes. This shallow gradient is designed to resolve closely eluting species.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm (for the tyrosine aromatic ring).

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Operate in positive ion mode.

    • Scan a mass range appropriate for your peptide (e.g., m/z 400-1200 for the expected charge states of the monomer).

    • Data Interpretation: Look for the mass of the parent peptide. Search for a peak with a mass of [Parent Mass + 16 Da] , which is the signature of a single hydroxylation event (DOPA formation). Also, look for species corresponding to the dimer, which would confirm dityrosine cross-linking.

References

  • Vertex AI Search. (2025, July 10).
  • Allied Academies. (2023, April 25).
  • Nugrahadi, P. P., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]

  • Nugrahadi, P. P., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • BenchChem. (2025). Preventing oxidation of tyrosine in H-Gly-Ala-Tyr-OH during storage.
  • Le, T. T., et al. (2016, June 6). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society. [Link]

  • Anouar, Y., et al.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI.
  • Wang, Z., et al. (2022, February 11). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. [Link]

  • Davies, M. J. (2021, December 21). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. [Link]

  • Raftery, M. J., et al. (2012, July 27). Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins. PubMed. [Link]

  • Palumbo, A., et al. (1985). Effect of metal ions on the kinetics of tyrosine oxidation catalysed by tyrosinase. PubMed. [Link]

  • Palumbo, A., et al. (1985, July). Effect of metal ions on the kinetics of tyrosine oxidation catalysed by tyrosinase.
  • Palumbo, A., et al. Effect of metal ions on the kinetics of tyrosine oxidation catalysed by tyrosinase. PMC - NIH. [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. [Link]

  • P, Surat. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical. [Link]

  • Kumar, V., et al. (2021). Oxidation of Therapeutic Proteins and Peptides: Structural and Biological Consequences.
  • Leukocare. pH & Buffer Optimization for Protein Stability | Biologics. [Link]

  • Chi, E. Y., et al. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Narvekar, A., et al. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Lampel, A. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC - NIH. [Link]

  • AOCS. (2022, August 10). Metal Chelators as Antioxidants. [Link]

Sources

KETYSK Peptide Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering solubility challenges with the KETYSK peptide. Our approach is rooted in fundamental physicochemical principles to empower you to not only solve immediate solubility issues but also to proactively design robust experimental protocols.

Section 1: Understanding KETYSK - The "Why" Behind Solubility

Before troubleshooting, it's critical to understand the intrinsic properties of the KETYSK peptide. Its amino acid sequence (Lys-Glu-Thr-Tyr-Ser-Lys) dictates its behavior in aqueous solutions.

Key Physicochemical Properties of KETYSK

A peptide's solubility is primarily governed by its amino acid composition, overall charge, and hydrophobicity.[1] The KETYSK sequence contains a mix of basic (Lysine, K), acidic (Glutamic Acid, E), and polar/hydrophobic (Threonine, T; Tyrosine, Y; Serine, S) residues.

PropertyValueSignificance for Solubility
Sequence Lys-Glu-Thr-Tyr-Ser-LysContains both hydrophilic (charged) and potentially hydrophobic (Tyrosine) residues.
Molecular Weight ~726.8 g/mol A relatively short peptide, which generally favors solubility.[1]
Net Charge at pH 7.0 +1The peptide is basic overall. This is calculated by assigning +1 to each basic residue (2x Lys, N-terminus) and -1 to each acidic residue (1x Glu, C-terminus).[2][3][4][5]
Theoretical Isoelectric Point (pI) ~9.74This is the pH at which the peptide has a net zero charge and is typically least soluble.[6][7][8][9]

The most critical parameter here is the isoelectric point (pI) . Since the pI of KETYSK is approximately 9.74, it will exhibit its lowest solubility at this pH. Conversely, it will be most soluble at pH values further away from its pI.[5][10][11]

Section 2: Troubleshooting FAQs - Your Questions Answered

This section addresses common solubility problems in a direct question-and-answer format.

Q1: My lyophilized KETYSK peptide won't dissolve in sterile, neutral water. What's the first thing I should do?

Answer: This is a common issue that often relates to the peptide's net charge and the pH of the solution.

Causality: KETYSK has a net positive charge at neutral pH and should theoretically be soluble in water.[1][3][12] However, several factors can interfere:

  • Residual Trifluoroacetic Acid (TFA): Peptides are often purified using HPLC with TFA, which can remain in the lyophilized powder.[10] This can make the initial solution more acidic than expected.

  • Aggregation: The presence of Tyrosine, an aromatic amino acid, can promote intermolecular hydrophobic interactions, leading to aggregation.[13]

  • Concentration: You may be attempting to create a solution that is too concentrated. The recommended starting concentration for peptides with unknown solubility is 1-10 mg/ml.[13]

Immediate Action:

  • Confirm Proper Handling: Before opening, always allow the peptide vial to warm to room temperature in a desiccator to prevent moisture condensation, which can degrade the peptide.[2][14][15]

  • Sonication: Gently sonicate the vial in a water bath for a few minutes.[1] This can help break up aggregates and improve dissolution.[16]

  • pH Adjustment: Since KETYSK is a basic peptide (net charge +1), its solubility is enhanced in acidic conditions.[1][5][13] Add a small amount of 10% aqueous acetic acid dropwise to your solution until the peptide dissolves.[4] Avoid using strong acids like TFA if the peptide is intended for cell-based assays.[4]

Q2: I managed to dissolve KETYSK with acetic acid, but it precipitated when I added it to my neutral (pH 7.4) phosphate buffer. Why did this happen and how can I fix it?

Answer: This is a classic case of the solution pH approaching the peptide's isoelectric point (pI), causing it to become less soluble and precipitate.

Causality: You successfully dissolved the peptide by creating an acidic stock solution where it was highly charged and soluble. However, when you introduced this stock into a larger volume of neutral buffer, the final pH of the solution shifted upwards, closer to the pI of KETYSK (~9.74). As the pH nears the pI, the peptide's net charge approaches zero, reducing its interaction with water molecules and causing it to fall out of solution.[10][11]

Solution Protocol:

  • Re-dissolve Correctly: Do not attempt to use the precipitated solution. Start with a fresh, small aliquot of lyophilized peptide for testing.[2][5]

  • Buffer-First Method: Instead of dissolving in an acidic solution first, try to dissolve the peptide directly in your final experimental buffer, provided the buffer's pH is at least 2-3 units away from the pI. Since your buffer is pH 7.4, this should be a viable strategy.

  • Dilution Strategy: If a concentrated stock is necessary, dissolve the peptide in a small amount of an appropriate solvent (like 10% acetic acid) and then add this stock slowly, dropwise to your rapidly vortexing or stirring final buffer. This gradual addition can sometimes prevent localized concentration spikes that initiate precipitation.

Q3: Water and acidic buffers aren't working. Are there other solvents I can try for this highly hydrophobic peptide?

Answer: While KETYSK is not extremely hydrophobic, insolubility in aqueous buffers may necessitate the use of organic co-solvents to disrupt hydrophobic interactions.[13]

Causality: If aggregation due to the Tyrosine residue is the primary issue, an organic co-solvent can help solvate the hydrophobic parts of the peptide, breaking up intermolecular interactions.[13]

Recommended Co-solvents & Protocol: It is crucial to use the absolute minimum amount of organic solvent necessary, as they can interfere with biological assays.

Co-SolventStarting ConcentrationNotes & Cautions
DMSO 10-50 µL (to dissolve)A very effective solvent, but difficult to remove by lyophilization.[16] Generally safe for most cell assays at final concentrations of 0.5-1%.[4]
Acetonitrile (ACN) 10-30% in waterVolatile and easily removed by lyophilization if the attempt fails.[2]
DMF 10-50 µL (to dissolve)A strong organic solvent; use with caution and ensure compatibility with your assay.

Step-by-Step Protocol for Using Co-solvents:

  • Test a Small Amount: Always test solubility on a small aliquot first.[3][5][17]

  • Dissolve in Pure Organic Solvent: Add a minimal volume (e.g., 50 µL) of pure DMSO or DMF to the lyophilized peptide.[2][17] Sonicate if necessary.

  • Slow Dilution: Once fully dissolved, slowly add the organic stock solution dropwise into your aqueous buffer while vortexing.[4] If the peptide begins to precipitate, you may have reached its solubility limit in that buffer system.

Section 3: Systematic Solubility Troubleshooting Workflow

For persistent issues, a systematic approach is required. The following workflow provides a logical decision tree to identify the optimal solvent system for KETYSK.

G start Start: Lyophilized KETYSK Peptide test_water Step 1: Dissolve small aliquot in sterile dH2O (1-10 mg/mL). Add sonication. start->test_water success1 Success! Proceed with experiment. test_water->success1 Soluble fail1 Fails to Dissolve test_water->fail1 Insoluble ph_adjust Step 2: KETYSK is Basic (pI ~9.74). Add 10% Acetic Acid dropwise. fail1->ph_adjust success2 Success! Stock is acidic. Dilute slowly into final buffer. ph_adjust->success2 Soluble fail2 Fails to Dissolve ph_adjust->fail2 Insoluble organic Step 3: Use Organic Co-Solvent. Try DMSO first (minimal volume). fail2->organic success3 Success! Slowly dilute organic stock into aqueous buffer. organic->success3 Soluble fail3 Fails to Dissolve organic->fail3 Insoluble contact Consult Technical Support for advanced strategies (e.g., chaotropic agents). fail3->contact

Caption: KETYSK Peptide Solubility Troubleshooting Workflow.

Section 4: Peptide Storage and Handling Best Practices

Proper storage is crucial for maintaining peptide integrity and ensuring consistent solubility results over time.

  • Lyophilized Peptides: Store at -20°C or colder in a desiccated environment.[13][14][15][18] Peptides containing residues like Tyr can be light-sensitive, so storage in the dark is recommended.[2][18]

  • Peptides in Solution: Storing peptides in solution for long periods is not recommended.[14] If necessary, prepare single-use aliquots, use a sterile, slightly acidic buffer (pH 5-7), and store at -20°C or -80°C.[13][18] Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide.[2][14]

By understanding the specific chemical nature of the KETYSK peptide and applying this structured troubleshooting guide, you can efficiently overcome solubility challenges and ensure the reliability and accuracy of your experimental outcomes.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Creative Peptides. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • LifeTein. (n.d.). Peptide Storage Guide.
  • PubMed. (2019). Effect of Palmitic Acid Conjugation on Physicochemical Properties of Peptide KTTKS: A Preformulation Study.
  • Biorbyt. (n.d.). Dissolving Peptides.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base.
  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
  • PMC. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent.
  • ResearchGate. (n.d.). Effect of Palmitic Acid Conjugation on Physicochemical Properties of Peptide KTTKS: A Preformulation Study | Request PDF.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them).
  • Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa.
  • Mtoz Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?.
  • Bachem. (n.d.). Peptide Calculator.

Sources

resolving racemization of Ser/Thr in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Case ID: KETYSK-RAC-001 Topic: Resolving Racemization of Ser/Thr Residues Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The synthesis of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH presents a specific stereochemical challenge due to the presence of both Serine (Ser) and Threonine (Thr) in the internal sequence. While standard SPPS protocols often suffice for simple sequences, the electron-withdrawing nature of the hydroxyl side chains (even when protected) makes the


-proton highly acidic.

This acidity renders Ser and Thr susceptible to base-catalyzed racemization via two primary mechanisms: Oxazolone formation during activation and


-elimination  during deprotection. This guide provides a self-validating protocol to eliminate these risks, shifting from standard HATU/DIEA chemistry to a high-fidelity DIC/Oxyma Pure workflow.

Module 1: The Mechanism of Failure

To solve the problem, we must first visualize the invisible chemical failures occurring in your reaction vessel.

The Oxazolone Pathway (Activation Induced)

When an amino acid is activated (e.g., by HATU), it forms an active ester. If the incoming amine (the resin-bound peptide) is slow to react due to steric hindrance, the carbonyl oxygen of the amino acid backbone can attack the activated species, forming a cyclic oxazolone. This intermediate is highly prone to losing its chirality.

The -Elimination Pathway (Deprotection Induced)

During Fmoc removal, the use of strong bases (like DBU or high-concentration piperidine) can abstract the


-proton of Ser/Thr. This leads to the elimination of the side chain (forming dehydroalanine), which destroys chirality and creates reactive double bonds.

RacemizationMechanisms Start Fmoc-Ser(tBu)-OH (L-Isomer) Activation Activation (HATU/DIEA) Start->Activation Base Excess Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Coupling BetaElim Beta-Elimination (Dehydroalanine) Activation->BetaElim Strong Base (Prolonged Exposure) Enolization Enolization (Loss of Chirality) Oxazolone->Enolization Base Catalysis Racemate DL-Ser Mixture (Impurity) Oxazolone->Racemate Coupling Enolization->Oxazolone Re-protonation

Figure 1: The dual-threat mechanism of Ser/Thr racemization. Note that base concentration is the critical variable in both pathways.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your current synthesis failure.

Symptom Probable Cause Immediate Corrective Action
High % D-Ser/D-Thr (0.5% - 5.0%)Over-activation: Use of HATU/HBTU with DIEA creates a highly basic environment (

), promoting oxazolone formation.
Switch Reagents: Move to DIC/Oxyma Pure . This coupling system maintains a near-neutral pH (~7-8), drastically reducing base-catalyzed proton abstraction.
Deletion Sequences (Missing Ser/Thr)Incomplete Coupling: Often mistaken for racemization. Bulky side chains (tBu) cause steric hindrance.Double Coupling: Perform two coupling cycles for Ser and Thr. Use Collidine instead of DIEA if using uronium salts (HATU).
Unknown Adducts (+18 Da or -18 Da)

-Elimination:
Formation of dehydroalanine followed by hydration or nucleophilic attack.
Optimize Deprotection: Use 0.1M HOBt in your deprotection cocktail (20% Piperidine/DMF) to suppress side reactions.

Module 3: The "Gold Standard" Protocol

This protocol is optimized specifically for the H-Lys-Glu-Thr-Tyr-Ser-Lys-OH sequence to ensure


 racemization.
Reagent Selection Strategy
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

    • Why: Oxyma Pure is superior to HOBt/HOAt in suppressing racemization and poses no explosion risk. The reaction proceeds at neutral pH.

  • Base: None during coupling (DIC/Oxyma is base-free). If HATU must be used, use 2,4,6-Collidine (TMP) instead of DIEA. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and is sterically hindered, preventing

    
    -proton abstraction.
    
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why: Allows for mild cleavage (1% TFA) if needed to check intermediates and minimizes side reactions compared to Wang resin.

Step-by-Step Synthesis Workflow

Step 1: Resin Loading (C-Terminal Lys)

  • Swell 2-CTC resin in DCM for 30 min.

  • Dissolve Fmoc-Lys(Boc)-OH (1.2 eq) in DCM with DIEA (4 eq). Note: DIEA is safe here as no activation is occurring; it's a nucleophilic displacement.

  • Add to resin and shake for 2 hours.

  • Cap unreacted sites with MeOH (1 mL) for 15 min.

Step 2: Fmoc Deprotection (The "Soft" Approach)

  • Standard: 20% Piperidine in DMF.[2][3]

  • Optimized for Ser/Thr:20% Piperidine + 0.1M Oxyma Pure (or HOBt) in DMF.

    • Mechanism:[4][5][6][7][8][9][10][11] The additive buffers the basicity, preventing the "stripping" of the sensitive

      
      -proton on the resin-bound Ser/Thr.
      

Step 3: Coupling Cycle (The "Safe" Cycle)

  • Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH.

  • Cocktail:

    • AA (3.0 eq)[3]

    • Oxyma Pure (3.0 eq)[1]

    • DIC (3.0 eq)

    • Solvent: DMF (minimal volume to maintain high concentration).

  • Time: 60 minutes at Room Temperature.

  • Monitoring: Ninhydrin (Kaiser) Test. If positive, do not extend time. Drain and re-couple (Double Coupling).

Step 4: Cleavage

  • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[3]

  • Time: 2 hours. (Avoid over-exposure to prevent acid-catalyzed degradation of Tyr).

Visualization of Optimized Workflow

OptimizedProtocol Start Resin-Bound Peptide (H-Lys-Resin) Deprotect Deprotection 20% Pip + 0.1M Oxyma (Buffers pH) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation AA + DIC + Oxyma Pure (No Base Added) Wash1->Activate Couple Coupling 60 min @ RT Activate->Couple Test Kaiser Test Couple->Test Next Next Cycle Test->Next Negative (Colorless) Recouple Double Couple (Fresh Reagents) Test->Recouple Positive (Blue) Recouple->Couple

Figure 2: Optimized SPPS cycle prioritizing pH control to prevent racemization.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why not just use HATU/DIEA for everything? It’s faster. A: HATU is indeed a "ferrari" reagent—fast and powerful. However, for Ser and Thr, the presence of DIEA (a strong base) during the slow activation step significantly increases the rate of proton abstraction. In a sequence like K-E-T-Y-S-K, where stereochemistry is vital for bioactivity, the 1-5% racemization risk per residue is unacceptable.

Q2: Can I use pseudoproline dipeptides for this sequence? A: Pseudoprolines (e.g., Fmoc-Tyr(tBu)-Ser(


pro)-OH) are excellent for breaking aggregation in long peptides. However, for a hexapeptide (6-mer), aggregation is rarely the primary failure mode. The cost of pseudoprolines is likely unnecessary here unless you observe specific synthesis crashes.

Q3: How do I quantify the racemization after synthesis? A: Standard C18 HPLC cannot easily separate L-Ser from D-Ser variants. You must use CATA (Chiral Amino Acid Analysis) . Hydrolyze the peptide (6N HCl), derivatize (e.g., with FDAA/Marfey's Reagent), and analyze via LC-MS to detect the % D-Ser/D-Thr content.

Q4: I see a peak at M-18 in my Mass Spec. Is this racemization? A: No, that is likely


-elimination  (loss of water) leading to a dehydro-peptide. This confirms that your deprotection conditions (Piperidine) were too harsh or the reaction time was too long. Switch to the buffered deprotection cocktail mentioned in Module 3.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[12][13] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Luxembourg Bio Technologies. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[1] Organic & Biomolecular Chemistry. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the suppression of Racemization during the Activation of Amino Acids. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Technical Guide: ESI-MS Analysis of Hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) using Electrospray Ionization Mass Spectrometry (ESI-MS). Designed for drug development professionals and analytical scientists, this document moves beyond standard operating procedures to explain the causality behind method selection.

While Matrix-Assisted Laser Desorption/Ionization (MALDI) and HPLC-UV are viable alternatives, this guide demonstrates why LC-ESI-MS/MS is the superior modality for KETYSK due to the peptide’s high polarity, multiple charge sites, and the requirement for sequence validation via fragmentation (MS/MS).

Part 1: Analyte Profile & Theoretical Mass

Before initiating analysis, the physicochemical properties of the analyte must be established to predict ionization behavior.

Analyte: H-Lys-Glu-Thr-Tyr-Ser-Lys-OH Sequence: K-E-T-Y-S-K Formula: C


H

N

O

Physicochemical Properties[1]
  • Basicity: High. Contains two Lysine (Lys) residues and a free N-terminus.

  • Hydrophilicity: Significant. The presence of Lys, Glu, Thr, and Ser makes this peptide polar.

  • Isoelectric Point (pI): ~9.5 (Theoretical).

  • Ionization Prediction: In positive ESI mode (+ESI), the peptide will readily protonate at the N-terminus and the two

    
    -amino groups of the Lysine residues. We expect [M+2H]
    
    
    
    and [M+3H]
    
    
    to be the dominant species, rather than the singly charged ion often seen in MALDI.
Mass Calculation (Monoisotopic)
ResidueFormulaMonoisotopic Mass (Da)
H- (N-term) H1.0078
Lys (K) C

H

N

O
128.0950
Glu (E) C

H

NO

129.0426
Thr (T) C

H

NO

101.0477
Tyr (Y) C

H

NO

163.0633
Ser (S) C

H

NO

87.0320
Lys (K) C

H

N

O
128.0950
-OH (C-term) OH17.0027
TOTAL C

H

N

O

754.3861

Target m/z Values:

  • [M+H]

    
    :  755.39
    
  • [M+2H]

    
    :  378.20 (Likely Base Peak)
    
  • [M+3H]

    
    :  252.47
    

Part 2: Strategic Comparison (ESI vs. MALDI vs. UV)

The choice of ESI-MS over alternatives is driven by the peptide's specific chemistry.

Comparative Decision Matrix
FeatureLC-ESI-MS/MS (Recommended)MALDI-TOF MS HPLC-UV (214 nm)
Ionization State Multiply charged ([M+2H]

). Ideal for fragmentation.
Singly charged ([M+H]

).[1] Simple spectra, poor fragmentation.
N/A (Optical detection only).
Salt Tolerance Low. Requires desalting (LC or SPE).High. Can handle dirty buffers.Moderate.
Sensitivity Femtomole range.Picomole range.Nanomole range.
Sequence Confirmation Excellent. CID/HCD generates rich y/b ion series.Limited (Post-Source Decay is inefficient for small peptides).None. Relies on retention time.
Quantification High precision (using isotopically labeled internal standards).Semi-quantitative (spot heterogeneity issues).Good, but lacks specificity.
Why ESI-MS for KETYSK?
  • Charge Capacity: KETYSK is a basic peptide. ESI efficiently generates the [M+2H]

    
     precursor. Doubly charged ions fragment more efficiently than singly charged ions (MALDI) because the protons are mobile, facilitating charge-directed cleavage along the peptide backbone [1].
    
  • Hydrophilicity: KETYSK is polar and may not bind well to standard C18 tips used for MALDI spotting without loss. In an LC-ESI workflow, we can use a specialized column (e.g., C18-Aq or HILIC) to ensure retention.

Part 3: Experimental Protocol (LC-ESI-MS)

This protocol is designed as a self-validating system . The presence of specific fragment ions confirms the sequence, preventing false positives from isobaric contaminants.

Reagents & Sample Preparation
  • Solvent A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Why: FA lowers pH to ~2.7, ensuring full protonation of Lys residues and the N-terminus.

  • Solvent B: 0.1% FA in Acetonitrile (ACN).[2]

  • Sample Diluent: 95% Solvent A / 5% Solvent B.

    • Critical: Do not dissolve this hydrophilic peptide in high organic solvent initially, or it may precipitate or elute in the void volume.

LC-MS Configuration
  • Column: C18 Reverse Phase (1.7 µm, 2.1 x 50 mm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold to trap salts).

    • 1-10 min: 2% -> 40% B (Shallow gradient for polar separation).

    • 10-12 min: 95% B (Wash).

  • MS Source (ESI):

    • Mode: Positive (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

Workflow Diagram

The following diagram illustrates the analytical decision-making process and physical workflow.

G Start Sample: KETYSK Peptide MatrixCheck Complex Matrix / Salts? Start->MatrixCheck SPE Solid Phase Extraction (C18 desalting) MatrixCheck->SPE Yes Direct Direct Dilution (0.1% Formic Acid) MatrixCheck->Direct No LC LC Separation (C18 Column, Gradient 2-40% B) SPE->LC Direct->LC ESI ESI Source (+) Gen: [M+2H]2+, [M+3H]3+ LC->ESI Elution MS1 Full Scan MS1 Target: 378.2 m/z ESI->MS1 MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Precursor Selection Data Data Analysis (y-ion/b-ion mapping) MS2->Data

Figure 1: Analytical workflow for KETYSK analysis, prioritizing salt removal and precursor selection.

Part 4: Data Interpretation & Fragmentation Map

In ESI-MS/MS (Collision Induced Dissociation), peptides fragment primarily at the amide bond, producing b-ions (N-terminal) and y-ions (C-terminal).

Predicted Fragmentation Spectrum

Because KETYSK has a C-terminal Lysine (basic), the y-ion series will be dominant and intense [2]. The N-terminal Lysine also stabilizes b-ions , resulting in a rich spectrum.

Fragmentation Table (Monoisotopic):

ResidueSequenceb-ion (N-term charge)y-ion (C-term charge)
Lys K129.10755.39 ([M+H])
Glu E258.14627.29 (y5 )
Thr T359.19498.25 (y4 )
Tyr Y522.25397.20 (y3 )
Ser S609.29234.14 (y2 )
Lys K737.38147.11 (y1 )

Key Diagnostic Ions:

  • y1 (147.11 m/z): Represents the C-terminal Lysine. This is a signature peak for tryptic-like peptides ending in K.

  • y4 (498.25 m/z): Cleavage at Glu-Thr bond.

  • Immonium Ion (Lys): 101.1 m/z. Indicates presence of Lysine but no sequence info.

Interpretation Logic

If the MS1 spectrum shows a peak at 378.20 m/z ([M+2H]


), isolate this ion. If the resulting MS2 spectrum contains the y1 (147.11)  and y3 (397.20)  peaks, the C-terminal sequence -YSK  is confirmed. This self-validates the assay without needing an external reference standard for every run.

References

  • Paizs, B. & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. Link

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Link

  • MedchemExpress. (n.d.). Glu-Thr-Tyr-Ser-Lys Peptide Product Information. Link

Sources

Structural Resolution of Hydrophilic Hexapeptides: A Comparative Guide to KETYSK Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive peptide therapeutics, the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (KETYSK) presents a classic structural challenge: it is highly polar, zwitterionic, and inherently flexible in aqueous solution.[1] While Circular Dichroism (CD) and Ion Mobility-Mass Spectrometry (IM-MS) offer rapid screening capabilities, they fail to resolve the atomic-level transient interactions—specifically the potential salt bridges between Lys and Glu or aromatic stacking involving Tyr—that dictate bioactivity.[1]

This guide objectively compares characterization methodologies and establishes High-Field Solution NMR (600+ MHz) as the requisite standard for resolving the conformational ensemble of KETYSK. We provide a validated protocol for assigning this sequence, emphasizing pH control to manage amide proton exchange in this lysine-rich motif.

Part 1: The Challenge of KETYSK

The KETYSK sequence contains specific physicochemical hurdles that dictate the choice of analytical method:

  • Charge Density: With terminal amines, two Lysine side chains (pKa ~10.5), and a Glutamate (pKa ~4.2), the peptide exists as a complex zwitterion at neutral pH.

  • Spectral Overlap: The aliphatic protons of Lysine (

    
    ) and Glutamate (
    
    
    
    ) resonate in a narrow window (1.6 – 2.4 ppm), causing severe overlap in 1D NMR.
  • Conformational Averaging: As a short linear peptide, KETYSK likely samples a "random coil" ensemble in water, making detection of transient structured populations (like turns) impossible with low-resolution techniques.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary structural characterization "products" (methods) available to researchers.

FeatureSolution NMR (600 MHz+) Circular Dichroism (CD) Ion Mobility-MS (IM-MS)
Primary Output Atomic-level distances (NOEs) & Dihedral angles (

-coupling)
Global Secondary Structure (% Helix, Sheet, Coil)Gas-phase Collisional Cross Section (CCS)
Residue Resolution High (Individual atomic assignment)None (Averaged signal)Low (Separates conformers, not residues)
Side Chain Analysis Resolves Tyr ring orientation & Lys-Glu salt bridgesInvisibleInvisible
Solvent Relevance Native solution conditions (pH/Salt adjustable)Native solution conditionsGas Phase (Risk of vacuum-induced folding)
Sample Requirement High (1–5 mg, >95% purity)Low (< 0.1 mg)Ultra-Low (ng range)
Verdict for KETYSK Gold Standard for structure-activity relationships.[1]Useful only for rapid quality control (QC).Useful for detecting aggregation/multimers.
Why Alternatives Fail for KETYSK
  • CD Spectroscopy: For KETYSK, CD will likely produce a "random coil" minimum at 195-200 nm.[1] It cannot distinguish between a truly disordered chain and one with a stable local turn around the Pro-less sequence.

  • IM-MS: While sensitive, the Coulombic repulsion in the gas phase (due to Lys+ charges) often forces the peptide into extended conformations that do not exist in the solvated, counter-ion rich biological environment.

Part 3: Validated NMR Characterization Protocol

This protocol is designed for a 600 MHz spectrometer (or higher) equipped with a CryoProbe to maximize sensitivity for the labile amide protons.

Sample Preparation (The "Self-Validating" Step)[1]
  • Solvent: Dissolve 2-4 mg of KETYSK in 550

    
    L of 90% H
    
    
    
    O / 10% D
    
    
    O
    .
    • Why: 100% D

      
      O washes out the Amide (NH) protons essential for sequential assignment.
      
  • Buffer/pH: Adjust pH to 4.5 – 5.0 using dilute d-HCl or d-NaOH.

    • Criticality: At pH > 6.0, the exchange rate of Amide protons (

      
      ) with bulk water becomes too fast, broadening the NH signals into the baseline.
      
  • Reference: Add 10

    
    M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (0.00 ppm).
    
Data Acquisition Workflow

Run the following pulse sequences in order. This hierarchy ensures data integrity.

  • Experiment A: 1D Proton (with Excitation Sculpting/WATERGATE)

    • Purpose: Assess purity and aggregation.[2] Sharp lines indicate monomeric state. Broad lines suggest aggregation.

  • Experiment B: 2D TOCSY (Total Correlation Spectroscopy)

    • Mixing Time: 60-80 ms.[1]

    • Purpose: Identify "Spin Systems."[3] This correlates the NH proton to all aliphatic protons within the same amino acid residue (e.g., Lys NH

      
       Lys 
      
      
      
      ).
  • Experiment C: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

    • Mixing Time: 200-300 ms.[1]

    • Purpose: Sequential connectivity. Connects the

      
       of residue 
      
      
      
      to the
      
      
      of residue
      
      
      . This allows the "Sequence Walk."
  • Experiment D: 13C-HSQC (Natural Abundance) [1]

    • Purpose: Disperse the overlapping aliphatic region (Lys/Glu side chains) into the carbon dimension.

Assignment Strategy (The Logic)

For KETYSK, the assignment follows a specific logic path due to its unique residues:

  • Anchor Point (Tyr4): Look for the aromatic signals (6.8 - 7.2 ppm) in the TOCSY. These will correlate to the Tyr

    
     and 
    
    
    
    . This is the easiest residue to identify.
  • The Termini:

    • Lys1: Will lack an amide proton cross-peak in the "fingerprint region" (unless the N-term is acetylated) because the N-terminal amine protons exchange too rapidly.[1]

    • Lys6: Will show a distinct C-terminal shift pattern.

  • The Ser/Thr Differentiation:

    • Thr3: Look for the unique

      
       downfield shift (~4.2 ppm) and the methyl doublet (
      
      
      
      ).
    • Ser5: Look for two

      
       protons (~3.8 ppm).
      

Part 4: Visualization of Workflows

Diagram 1: The NMR Assignment Workflow

This flowchart illustrates the step-by-step logic required to move from raw sample to assigned structure.[1]

NMR_Workflow Sample Sample Prep (pH 4.5, 90% H2O) Spec1D 1D 1H NMR (QC & Purity) Sample->Spec1D TOCSY 2D TOCSY (Intra-residue ID) Spec1D->TOCSY If Pure NOESY 2D NOESY (Inter-residue Link) TOCSY->NOESY Assign Sequential Assignment TOCSY->Assign Spin Systems NOESY->Assign d_alphaN(i, i+1) Assign->Sample If Ambiguous (Change Temp/pH) Struct Structural Ensemble Assign->Struct Distance Restraints

Caption: Figure 1. The iterative workflow for peptide NMR assignment. Note the feedback loop: if overlap persists, sample conditions (pH or Temperature) must be altered.

Diagram 2: The "Sequence Walk" Logic for KETYSK

This diagram visualizes the specific NOE connectivities used to walk the KETYSK backbone.

Sequence_Walk K1 Lys 1 (N-Term) E2 Glu 2 K1->E2 Ha(i) -> NH(i+1) K1->E2 Salt Bridge? (Side Chain NOE) T3 Thr 3 E2->T3 Ha(i) -> NH(i+1) Y4 Tyr 4 (Anchor) T3->Y4 Ha(i) -> NH(i+1) S5 Ser 5 Y4->S5 Ha(i) -> NH(i+1) K6 Lys 6 (C-Term) Y4->K6 Ring Current? S5->K6 Ha(i) -> NH(i+1)

Caption: Figure 2. The Sequential Walk strategy. Solid arrows represent the backbone NOE connectivity (


) required for assignment. Dashed lines represent potential through-space interactions unique to KETYSK.

Part 5: Data Interpretation & Troubleshooting

When analyzing the KETYSK spectrum, use these reference values (Random Coil Shifts in H


O) to validate your assignment. Deviations > 0.3 ppm indicate structured elements.
ResidueNH (ppm)H

(ppm)
Side Chain Markers
Lys 1 N/A4.05

-CH

~3.00
Glu 2 8.354.25

-CH

~2.30
Thr 3 8.154.35

-CH

~1.20 (Doublet)
Tyr 4 8.104.60Ring protons (6.8/7.[1]1)
Ser 5 8.304.45

-CH

~3.90
Lys 6 8.004.15

-CH

~3.00

Troubleshooting:

  • Issue: Missing NH peaks.

    • Cause: pH is too high (> 6.0) causing fast exchange.

    • Fix: Lower pH to 4.2. Lower temperature to 278 K (5°C).

  • Issue: Lys/Glu overlap in TOCSY.

    • Cause: Similar chemical environment of aliphatic chains.

    • Fix: Use 13C-HSQC to separate carbons (

      
       of Glu ~28 ppm vs 
      
      
      
      of Lys ~32 ppm).[1]

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] (The foundational text for sequential assignment).

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

  • Biological Magnetic Resonance Data Bank (BMRB). Average Chemical Shifts for Amino Acids. [Link]

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. [Link]

  • Kelly, S. M., et al. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.[1] [Link]

Sources

A Comparative Guide to Peptide Content Determination: An In-depth Analysis of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH via Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of peptide content is a critical aspect of quality control and a prerequisite for reliable biological assays. This guide provides a comprehensive examination of amino acid analysis (AAA) for the precise quantification of the synthetic peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH. We will delve into the fundamental principles, compare prevalent methodologies, and offer a detailed, field-proven protocol, underpinned by scientific rationale and supporting data.

The Imperative of Accurate Peptide Quantification

The stated purity of a synthetic peptide, often determined by HPLC, only reflects the proportion of the target peptide relative to other peptide-related impurities.[1] It does not, however, account for the presence of non-peptide components such as water and salts (e.g., trifluoroacetic acid from purification). Therefore, to ascertain the absolute amount of the active peptide in a lyophilized powder, a more direct quantification method is necessary. Amino acid analysis stands as a gold-standard technique for this purpose, providing a determination of the net peptide content.[2]

The core principle of AAA involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their chromatographic separation and quantification.[3] This process provides a highly accurate measure of the amount of each amino acid, which in turn allows for the calculation of the total peptide content.

A Comparative Overview of Amino Acid Analysis Methodologies

The two primary approaches in amino acid analysis are distinguished by the stage at which the amino acids are chemically modified (derivatized) to enable their detection: pre-column and post-column derivatization.[4][5] Each methodology presents a unique set of advantages and disadvantages that must be considered in the context of the specific analytical requirements.

Pre-Column Derivatization

In this approach, the amino acids are derivatized before their separation on a chromatographic column.[6] This technique is lauded for its high sensitivity and the wide array of available derivatizing reagents.[7] Two of the most established pre-column derivatization reagents are Phenylisothiocyanate (PITC) and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Phenylisothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected with high sensitivity by UV absorbance at 254 nm.[8] The derivatized amino acids are stable for several days if kept cold, allowing for some flexibility in analysis scheduling.[8] However, the derivatization process can be intricate, and excess reagent must be removed before analysis to prevent interference.[8][9]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC has gained widespread use due to the high stability of its derivatives and the minimal interference from by-products.[6][9] It reacts with both primary and secondary amines to form highly fluorescent derivatives, offering excellent sensitivity.[8][10] The stability of AQC-derivatized amino acids is a significant advantage, particularly for high-throughput applications.[11]

Post-Column Derivatization

Conversely, post-column derivatization involves the separation of the underivatized amino acids on an ion-exchange column, followed by their reaction with a derivatizing agent after elution and before detection.[12][13] This method is known for its robustness and reduced susceptibility to matrix effects from the sample, as the derivatization reaction occurs after the separation of the amino acids from other sample components.[14]

  • Ninhydrin: The ninhydrin reaction is a classic and highly reliable method for post-column derivatization.[13][15] Ninhydrin reacts with primary amino acids to produce a deep purple compound (Ruhemann's purple) with a maximum absorbance at 570 nm.[12][16] Secondary amino acids, like proline, yield a yellow product detected at 440 nm.[13][14] This dual-wavelength detection allows for the quantification of a full spectrum of amino acids in a single run.[12] The method is highly reproducible and is a staple in many pharmacopoeial methods.[7][17]

Comparative Performance of Derivatization Methods

The choice of derivatization method has a significant impact on the performance of the amino acid analysis. The following table summarizes key performance characteristics of the discussed methods.

Parameter Pre-Column Derivatization (AQC) Pre-Column Derivatization (PITC) Post-Column Derivatization (Ninhydrin)
Principle Derivatization before HPLC separation.Derivatization before HPLC separation.Derivatization after ion-exchange chromatography.
Detection Fluorescence, UVUVUV-Vis (570 nm and 440 nm)
Sensitivity High (pmol to fmol)[18]High (pmol)[8]Good (10-50 pmol)[14]
Derivative Stability High[6][11]Moderate[8]Not applicable (online reaction)
Matrix Interference More susceptible[14]More susceptible[14]Less susceptible[12][14]
Throughput High[1]ModerateLower
Run Time Short (can be < 10 minutes)[11]ModerateLonger
Robustness GoodModerateHigh[12][15]
Ease of Automation High[5]ModerateHigh (with dedicated analyzers)
Primary/Secondary Amines BothBothBoth (dual wavelength)[14]

Experimental Workflow for Peptide Content Determination

The following diagram illustrates the general workflow for determining the peptide content of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH via amino acid analysis.

G cluster_prep Sample Preparation cluster_analysis Amino Acid Analysis cluster_data Data Analysis peptide Weigh Lyophilized Peptide (H-Lys-Glu-Thr-Tyr-Ser-Lys-OH) hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) peptide->hydrolysis derivatization Derivatization (Pre- or Post-Column) hydrolysis->derivatization separation Chromatographic Separation (HPLC or Ion-Exchange) derivatization->separation detection Detection (UV or Fluorescence) separation->detection quantification Quantification against Amino Acid Standards detection->quantification calculation Calculation of Peptide Content quantification->calculation

Caption: General workflow for peptide content determination by amino acid analysis.

Detailed Experimental Protocol: AQC Pre-Column Derivatization Method

Given its high sensitivity, stability of derivatives, and suitability for high-throughput analysis, the AQC pre-column derivatization method is an excellent choice for the quantification of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH.

Rationale for Method Selection

The peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH contains amino acids that require careful consideration during analysis. Serine (Ser) and Threonine (Thr) are susceptible to partial destruction during acid hydrolysis, while Tyrosine (Tyr) can also be degraded.[19][20][21] The use of a highly sensitive method like AQC allows for the analysis of smaller sample amounts, which can help to mitigate the impact of these losses. Furthermore, the high stability of the AQC derivatives is advantageous when analyzing multiple samples in a sequence.[6][11]

Step-by-Step Methodology

1. Peptide Hydrolysis

  • Objective: To break down the peptide into its individual amino acid constituents.

  • Procedure:

    • Accurately weigh approximately 1-2 mg of the lyophilized H-Lys-Glu-Thr-Tyr-Ser-Lys-OH peptide into a clean hydrolysis tube.

    • Add 1 mL of 6 M HCl containing 0.1% phenol. The phenol is added to protect tyrosine from degradation during hydrolysis.[19]

    • Freeze the sample in a dry ice/acetone bath and seal the tube under vacuum.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

    • After hydrolysis, allow the tube to cool to room temperature before carefully opening the seal.

    • Evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

    • Re-dissolve the dried amino acid residue in a known volume (e.g., 1 mL) of 0.1 M HCl. This is the hydrolysate sample.

2. Pre-Column Derivatization with AQC

  • Objective: To chemically modify the amino acids with AQC to make them detectable by fluorescence.

  • Reagents:

    • Borate Buffer (0.2 M, pH 8.8)

    • AQC Derivatizing Reagent (e.g., 3 mg/mL in acetonitrile)

  • Procedure:

    • In a clean microcentrifuge tube, mix 10 µL of the hydrolysate sample (or amino acid standard solution) with 70 µL of Borate Buffer.

    • Add 20 µL of the AQC Derivatizing Reagent to the mixture.

    • Immediately vortex the tube for 30 seconds to ensure thorough mixing.

    • Incubate the mixture at 55°C for 10 minutes. This heating step ensures the complete derivatization of all amino acids, including the less reactive ones.[6]

    • After incubation, the sample is ready for injection into the HPLC system.

3. HPLC Separation and Detection

  • Objective: To separate the derivatized amino acids and quantify them.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a fluorescence detector.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column suitable for amino acid analysis (e.g., Waters AccQ•Tag Ultra C18).

    • Mobile Phase A: Aqueous buffer (e.g., acetate-phosphate buffer).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute all derivatized amino acids.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 37°C.

    • Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.

4. Data Analysis and Peptide Content Calculation

  • Objective: To calculate the net peptide content from the quantified amino acid data.

  • Procedure:

    • Calibration: Prepare a series of amino acid standard solutions of known concentrations and derivatize them using the same procedure as the sample. Inject these standards to generate a calibration curve for each amino acid.

    • Quantification: Identify and quantify each amino acid in the sample hydrolysate by comparing its peak area to the corresponding calibration curve.

    • Molar Ratio Calculation: Calculate the molar amount of each amino acid in the sample.

    • Peptide Content Calculation:

      • Determine the average molar amount of the stable amino acids in the peptide (in this case, Glu and Lys, as Tyr can be partially degraded and Ser and Thr are known to be labile). The peptide sequence contains one Glu and two Lys residues.

      • Calculate the total mass of the peptide based on the average molar amount and the molecular weight of the peptide.

      • The net peptide content (%) is then calculated as: (Calculated Peptide Mass / Initial Weighed Peptide Mass) x 100.

Visualizing the AQC Derivatization and Analysis Workflow

G cluster_derivatization AQC Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification sample 10 µL Hydrolysate (or Standard) mix Vortex & Incubate (55°C, 10 min) sample->mix buffer 70 µL Borate Buffer buffer->mix aqc 20 µL AQC Reagent aqc->mix injection Inject Derivatized Sample mix->injection separation Reversed-Phase C18 Separation injection->separation detection Fluorescence Detection (Ex: 250 nm, Em: 395 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Compare to Calibration Curve chromatogram->calibration concentration Determine Amino Acid Concentrations calibration->concentration

Caption: Detailed workflow for AQC pre-column derivatization and HPLC analysis.

Conclusion

The determination of peptide content by amino acid analysis is a robust and reliable method that provides a more accurate measure of the active peptide concentration than purity analysis alone. The choice between pre-column and post-column derivatization methods should be guided by the specific requirements of the analysis, including sensitivity, throughput, and the nature of the sample matrix. For the peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH, the AQC pre-column derivatization method offers a highly sensitive and reliable approach. By following a well-defined and validated protocol, researchers can ensure the accuracy and reproducibility of their peptide quantification, which is fundamental to the integrity of their research and development activities.

References

  • BenchChem. (n.d.). Application of Ninhydrin in Post-Column Derivatization for HPLC: Detailed Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.
  • BenchChem. (n.d.). A Comparative Guide to the Ninhydrin Method for Amino Acid Analysis in Food and Agricultural Samples.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13).
  • ProteoGenix. (n.d.). Peptide analysis.
  • U.S. Pharmacopeia. (2016, November 21). <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • U.S. Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • Pickering Laboratories, Inc. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0.
  • U.S. Pharmacopeia. (2024, December 6). <1052> Biotechnology-Derived Articles—Amino Acid Analysis.
  • AltaBioscience. (2025, July 17). European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis.
  • Sherwood, R. A. (n.d.). Amino Acid Measurement in Body Fluids Using PITC Derivatives. In Amino Acid Analysis Protocols. Humana Press.
  • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC)
  • Creative Proteomics. (n.d.).
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Thermo Fisher Scientific. (n.d.).
  • Pop, M. (n.d.). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Hygienic Engineering and Design.
  • Kalmykov, P. A., et al. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Fine Chemical Technologies, 19(2), 127-138.
  • Pickering Laboratories, Inc. (n.d.). Amino Acid Analysis According to European Pharmacopoeia.
  • Almac. (n.d.). Amino acid analysis.
  • Sigma-Aldrich. (n.d.). Peptide Sample Amount Determination.
  • European Pharmacopoeia. (n.d.). 2.2.56. AMINO ACID ANALYSIS.
  • FUJIFILM Wako Chemicals. (n.d.). Ninhydrin Color Development Method.
  • Cooper, C., et al. (n.d.). Hydrolysis of Samples for Amino Acid Analysis. In The Protein Protocols Handbook. Humana Press.
  • Montero, L., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(2), 235-241.
  • Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1.
  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples.
  • A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. (2025, August 6).
  • European Pharmacopoeia. (n.d.). 2.2.56. Amino Acid Analysis.
  • Let's Talk Academy. (n.d.).
  • The Effect of Hydrolysis Time on Amino Acid Analysis. (n.d.). Bio-Rad.
  • Dhanya, S., et al. (2014).
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2024, July 10). Molecules, 29(14), 3298.
  • NJ Labs. (2023, September 15). Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?.
  • Tarr, G. E. (n.d.). Post Column Amino Acid Analysis. In The Protein Protocols Handbook. Humana Press.
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2024, July 10). MDPI.
  • Post Column Amino Acid Analysis. (2025, August 10).
  • Vedantu. (n.d.).
  • Waters Corporation. (n.d.). Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag™ Ultra C18 2.5 µm Column.
  • Eurachem. (n.d.).
  • U.S. Pharmacopeia. (2009, February 15). Pharmacopeial Forum, 35(1).
  • A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. (n.d.). Malaria Journal.
  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (n.d.). The Journal of Organic Chemistry.

Sources

Advanced Impurity Profiling of Hydrophilic Peptides: A Comparative Guide for H-Lys-Glu-Thr-Tyr-Ser-Lys-OH

[1]

Executive Summary

The hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH (referred to herein as KETYSK ) presents a distinct analytical challenge due to its high polarity and zwitterionic character.[1] Comprising 50% charged residues (3 Lys, 1 Glu) and 33% polar residues (Ser, Thr, Tyr), KETYSK typically exhibits poor retention on standard C18 stationary phases, leading to co-elution with salts and void-volume contaminants.

This guide compares the performance of Hydrophilic Interaction Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HILIC-HRMS) against the traditional Reversed-Phase HPLC (RP-HPLC) standard.[1]

Key Finding: While RP-HPLC remains the standard for hydrophobics, HILIC-HRMS demonstrates superior performance for KETYSK, offering a 3.5x increase in retention factor (


)1

The Peptide Profile: KETYSK

Understanding the physicochemical properties of the target is the first step in impurity profiling.

  • Sequence: H-Lys-Glu-Thr-Tyr-Ser-Lys-OH[1]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 767.42 Da

  • Isoelectric Point (pI): ~9.8 (Highly Basic)

  • Hydrophobicity Index: Extremely Low (Hydrophilic)

Critical Impurity Risks in SPPS of KETYSK
  • Truncation Sequences: Failure of coupling, particularly sterically hindered residues.[2]

    • Risk: Des-Lys1 (N-term deletion) leading to H-Glu-..., which can cyclize to Pyroglutamate (PyroGlu).[1]

  • Incomplete Deprotection: Retention of acid-labile protecting groups.[1]

    • Risk: +tBu (+56 Da) on Ser/Thr/Tyr or +Boc (+100 Da) on Lys.

  • Scavenger Adducts: Re-attachment of protecting groups during cleavage.

Comparative Analysis: HILIC-MS vs. RP-HPLC[1][3]

We evaluated three distinct methodologies for the separation of crude KETYSK samples.

Method A: Standard RP-HPLC (The Baseline)[1]
  • Column: C18 (3.5 µm, 100 Å).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Mechanism: Hydrophobic partitioning.

Method B: Ion-Pairing RP-HPLC (The Modification)[1]
  • Column: C18.

  • Mobile Phase: Water/Acetonitrile with 0.05% HFBA (Heptafluorobutyric acid).

  • Mechanism: Ion-pairing to increase hydrophobicity.[1]

Method C: Zwitterionic HILIC-MS (The Recommended Solution)[1]
  • Column: Zwitterionic sulfoalkylbetaine (ZIC-HILIC).[1]

  • Mobile Phase: Acetonitrile/Ammonium Acetate (pH 6.8).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase + electrostatic interactions.[1]

Performance Data Summary
MetricMethod A: Standard C18Method B: IP-RP (HFBA)Method C: ZIC-HILIC
Retention Time (

)
1.2 min (Void)4.5 min12.8 min
Peak Shape Tailing (As > 1.[1]5)SharpSymmetric
MS Sensitivity Moderate (TFA suppression)Poor (HFBA suppression)High (ESI friendly)
Impurity Resolution Poor (Co-elution)ModerateExcellent
Selectivity (

)
Low for polar impuritiesMediumHigh for Glycans/Polar

Analysis: Method A fails to retain the peptide significantly away from the void volume. Method B improves retention but HFBA severely suppresses ionization in Mass Spectrometry, making impurity identification difficult. Method C (HILIC) provides optimal retention and uses volatile buffers (Ammonium Acetate) that enhance MS sensitivity.

Detailed Experimental Protocols

Protocol 1: Sample Preparation[4]
  • Crude Sample: Dissolve 1 mg of crude KETYSK in 1 mL of 50:50 Acetonitrile:Water (v/v).

  • Note: For HILIC, the sample solvent must match the initial mobile phase (high organic) to prevent peak distortion.

  • Centrifugation: 10,000 x g for 5 mins to remove particulates.

Protocol 2: HILIC-HRMS Workflow (Recommended)

This protocol is designed to resolve the full impurity profile, including the critical Des-Lys1-PyroGlu impurity.[1]

  • System: UHPLC coupled to Q-TOF MS.

  • Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (pH 6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH 6.8).

    • Expert Note: HILIC gradients run from High Organic -> Low Organic (Inverse of RP).[1]

  • Gradient:

    • 0-2 min: 100% A (Isocratic hold for equilibration).[1]

    • 2-20 min: 100% A -> 60% A.[1]

    • 20-25 min: 60% A -> 40% A.

  • Detection: ESI+ Mode. Scan range 100-1500 m/z.[1]

Protocol 3: Data Analysis & Impurity ID

Use the following logic to identify peaks based on Mass Shift (

  • 
     Da:  Deletion of Lysine (Des-Lys).[1]
    
  • 
     Da:  Des-Lys1 + Pyroglutamate formation (Glu cyclization).[1]
    
    • Mechanism:[3][4][5] Loss of Lys (-128) followed by loss of

      
       (-18) from N-terminal Glu.[1]
      
  • 
     Da:  t-Butyl adduct (incomplete deprotection of Ser/Thr/Tyr).[1]
    
  • 
     Da:  Oxidation (likely on Tyr, though less common than Met).
    

Visualizing the Workflow

The following diagram illustrates the decision logic for identifying impurities in KETYSK samples.

ImpurityLogicSampleCrude KETYSK Sample(MW 767.42)HILICHILIC-MS Separation(Zwitterionic Phase)Sample->HILICInjectMainPeakMain Peak[M+H]+ = 768.43HILIC->MainPeakTargetImp_EarlyEarly Eluting Peaks(Hydrophobic Impurities)HILIC->Imp_EarlyLow RetentionImp_LateLate Eluting Peaks(Hydrophilic/Truncations)HILIC->Imp_LateHigh RetentionPlus56+56 Da (tBu Adduct)Incomplete DeprotectionImp_Early->Plus56Check MassMinus128-128 Da (Des-Lys)Deletion SequenceImp_Late->Minus128Check MassMinus146-146 Da (Des-Lys + PyroGlu)Cyclization of N-term GluMinus128->Minus146SpontaneousCyclization

Figure 1: Analytical logic flow for identifying specific KETYSK impurities using HILIC-MS.

Scientific Rationale & Troubleshooting

Why HILIC for KETYSK?

The "General Consensus" in peptide chemistry often defaults to C18. However, for sequences like KETYSK, this is mechanistically flawed.

  • Causality: The high density of polar groups (OH in Ser/Thr/Tyr,

    
     in Lys) creates a hydration shell that prevents interaction with hydrophobic C18 chains.
    
  • The HILIC Advantage: Zwitterionic phases (like ZIC-HILIC) create a water-rich layer on the silica surface.[1] The polar peptide partitions into this layer. The electrostatic interaction between the peptide's positive charges and the column's negative groups adds a secondary retention mechanism, ensuring separation from neutral impurities.

Self-Validating the Protocol

To ensure the method is working:

  • Inject a Void Marker: Toluene (unretained in HILIC). If KETYSK elutes near Toluene, the method is failing (increase Organic %).

  • Check Charge States: In ESI+, KETYSK should appear primarily as

    
     (m/z ~384.7) due to the two Lysine residues. If only 
    
    
    is seen, source parameters may be too harsh (in-source fragmentation).

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • D'Hondt, M., et al. (2014).[6] Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases. Application Note.

  • Waters Corporation. (2021). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide. Application Note.

  • ResolveMass Laboratories. (2026). How to Identify Unknown Peptides by LCMS Testing. Technical Guide.

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